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  • Product: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
  • CAS: 175157-15-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Safety Data for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)

Executive Summary In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-oxo-3-(2-oxocyclopentyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is a highly versatile bulk drug intermediate characterized by its dual electrophilic centers—an alpha-keto ester and a cyclopentanone ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety data sheet (SDS) parameters, and a field-proven, self-validating synthetic methodology designed for high-yield laboratory production.

Physicochemical Properties & Molecular Identity

Understanding the molecular parameters of a compound is the first step in predicting its reactivity and pharmacokinetic potential. The structural rigidity provided by the cyclopentyl ring, combined with the hydrogen-bond accepting capacity of the carbonyl groups, makes this compound an excellent candidate for the synthesis of fused heterocycles and pyrimidine derivatives[1].

The quantitative data below is synthesized from authoritative databases, including [2] and [3].

Table 1: Molecular & Physicochemical Parameters
ParameterValueSignificance in Synthesis/Drug Design
Chemical Name Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoateStandard IUPAC nomenclature.
CAS Registry Number 175157-15-0Unique identifier for regulatory compliance[2].
Molecular Formula C₁₀H₁₄O₄Indicates a highly oxygenated carbon framework[3].
Molecular Weight 198.215 g/mol Well within Lipinski’s Rule of 5 for oral bioavailability[2].
Topological Polar Surface Area (TPSA) 60.4 ŲOptimal for membrane permeability; indicates good cellular uptake[4].
Hydrogen Bond Acceptors 4Facilitates strong interactions with target kinase/receptor pockets[4].
Rotatable Bonds 5Provides necessary conformational flexibility for induced-fit binding[4].
XLogP3 0.5Suggests moderate lipophilicity, ideal for aqueous solubility[4].

Mechanistic Synthesis Pathway

The synthesis of alpha-keto esters attached to cyclic systems presents a unique chemical challenge. Direct base-catalyzed alkylation of cyclopentanone with ethyl bromopyruvate often leads to catastrophic polyalkylation and uncontrolled aldol condensations due to the high reactivity of the naked enolate.

The Causality of Enamine Catalysis: To circumvent these side reactions, we employ the Stork Enamine Synthesis . By reacting cyclopentanone with a secondary amine (pyrrolidine), we generate a nucleophilic enamine intermediate. The steric bulk of the pyrrolidine ring restricts the approach of the electrophile, ensuring strict monoalkylation. Furthermore, the intermediate iminium salt prevents further deprotonation, acting as a kinetic trap until aqueous hydrolysis releases the target diketone.

SynthesisPathway A Cyclopentanone + Pyrrolidine B Enamine (Nucleophile) A->B Toluene, Reflux -H2O D Iminium Salt (C-C Bond Formed) B->D Alkylation (0°C) C Ethyl Bromopyruvate (Electrophile) C->D E Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate D->E 10% HCl (aq) Hydrolysis

Enamine-mediated synthesis pathway of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every step includes a specific physical or chemical checkpoint, ensuring that the researcher can verify the success of the reaction in real-time without relying solely on post-reaction LC-MS.

Phase 1: Enamine Formation
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Add cyclopentanone (1.0 eq), pyrrolidine (1.1 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in 200 mL of anhydrous toluene.

  • Execution: Reflux the mixture at 110°C.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 eq) has collected in the trap, providing a stoichiometric visual confirmation of complete enamine conversion.

Phase 2: Electrophilic Addition
  • Preparation: Cool the toluene solution containing the enamine to exactly 0°C using an ice-water bath. Causality: Low temperature suppresses the polymerization of the highly reactive ethyl bromopyruvate.

  • Addition: Add ethyl bromopyruvate (1.05 eq) dropwise over 30 minutes via an addition funnel.

  • Execution: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight.

  • Self-Validation Checkpoint: The initial exothermic spike will subside, and a heavy precipitate (iminium bromide salt) will form in the flask, physically validating successful C-C bond formation.

Phase 3: Hydrolysis and Purification
  • Hydrolysis: Add 100 mL of 10% aqueous HCl to the reaction mixture and stir vigorously for 2 hours. Causality: The acid hydrolyzes the iminium salt back to the ketone and protonates the expelled pyrrolidine, driving it into the aqueous phase.

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 100 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Self-Validation Checkpoint: TLC monitoring (Hexane:EtOAc 3:1) will reveal a distinct, UV-active spot (due to the alpha-keto ester chromophore) at Rf ~0.4.

ExperimentalWorkflow Step1 1. Enamine Formation Reflux with Toluene & Pyrrolidine Step2 2. Electrophilic Addition Dropwise addition of Ethyl Bromopyruvate Step1->Step2 Validate: Water collection ceases Step3 3. Acidic Hydrolysis Stirring with 10% HCl for 2 hours Step2->Step3 Validate: Exotherm subsides Step4 4. Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine Step3->Step4 Validate: Biphasic separation Step5 5. Chromatographic Purification Silica Gel (Hexane:EtOAc) Step4->Step5 Validate: TLC spot at Rf ~0.4

Step-by-step experimental workflow with self-validating checkpoints for synthesis.

Safety Data Sheet (SDS) & Handling Protocols

As tracked by regulatory compliance databases like [5], alpha-keto esters and cyclopentanone derivatives possess specific electrophilic hazards. The carbonyl carbons can undergo nucleophilic attack by biological amines and thiols present in skin proteins, leading to acute irritation.

Table 2: SDS Hazard Classification & Mitigation
CategoryDetails & Causality
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Mechanistic Toxicology The alpha-keto ester moiety is a strong Michael-type acceptor and electrophile, capable of covalently modifying cellular nucleophiles, triggering localized inflammatory responses.
Precautionary Statements P261: Avoid breathing vapors/mist.P280: Wear nitrile gloves, safety goggles, and a lab coat.P305+P351+P338: IF IN EYES: Rinse cautiously with water; remove contact lenses.
Storage Conditions Store at 2-8°C under an inert Argon atmosphere. Causality: The ester group is susceptible to ambient moisture hydrolysis, and the alpha-protons are prone to slow auto-oxidation.

Applications in Drug Development

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is highly valued in medicinal chemistry as a precursor for complex heterocycles. Because the molecule contains a 1,4-dicarbonyl relationship (between the cyclopentanone and the alpha-keto group), it can undergo Paal-Knorr-type cyclizations to form functionalized pyrroles and furans. Furthermore, condensation with amidines or guanidines yields fused pyrimidine derivatives[1], which are ubiquitous pharmacophores in modern kinase inhibitors and antiviral therapeutics.

References

  • NextSDS. "ETHYL 2-OXO-3-(2-OXOCYCLOPENTYL)PROPANOATE — Chemical Substance Information." NextSDS Regulatory Database. URL:[Link]

Sources

Exploratory

Mechanism of Formation for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate: A Technical Guide to Chemoselective Alkylation

Executive Summary Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)[1] is a highly functionalized 1,4-dicarbonyl equivalent that serves as a critical building block in the synthesis of complex heterocycles, ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)[1] is a highly functionalized 1,4-dicarbonyl equivalent that serves as a critical building block in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and cyclopentenone annulations. Synthesizing this molecule requires the precise coupling of cyclopentanone and ethyl 3-bromopyruvate.

Due to the poly-electrophilic nature of ethyl 3-bromopyruvate, traditional base-mediated enolate alkylation often fails, yielding complex mixtures of aldol and Darzens condensation byproducts. This whitepaper provides an in-depth mechanistic analysis of the preferred synthetic route: the[2]. By analyzing the causality behind this activation strategy, we provide a self-validating framework for drug development professionals to achieve high-yield, chemoselective monoalkylation.

Structural & Chemical Analysis of Precursors

To understand the reaction mechanism, we must first analyze the electronic properties of the two precursors:

  • The Nucleophile Precursor (Cyclopentanone): A cyclic ketone that requires alpha-activation. While strong bases (e.g., LDA) can generate a highly reactive lithium enolate, this hard nucleophile lacks the subtlety required for complex electrophiles.

  • The Electrophile (Ethyl 3-bromopyruvate): This molecule ( Br-CH2​-C(=O)-COOEt ) is exceptionally reactive. The CH2​ group is highly electrophilic due to the inductive withdrawal of the adjacent bromine atom and the resonance withdrawal of the alpha-keto ester moiety. However, the ketone carbonyl is also highly susceptible to nucleophilic attack.

Causality of Experimental Choice: Enamine vs. Enolate

The core challenge in this synthesis is chemoselectivity . If a direct lithium enolate is used, the hard anionic nucleophile will indiscriminately attack both the CH2​-Br carbon (desired SN2) and the ketone carbonyl (undesired aldol/Darzens reaction).

By converting cyclopentanone into an enamine (using a secondary amine like pyrrolidine), we generate a neutral, "soft" nucleophile. The conjugation between the nitrogen's lone pair and the C=C bond shifts electron density to the alpha-carbon, [3] strictly at the soft sp3-hybridized CH2​-Br carbon, bypassing the hard carbonyl centers.

Selectivity N1 Activation Strategy N2 Lithium Enolate (LDA) N1->N2 N3 Enamine (Pyrrolidine) N1->N3 N4 High Nucleophilicity Strong Base N2->N4 N5 Mild Nucleophilicity Neutral Species N3->N5 N6 Aldol/Darzens Side Reactions (Attack on C=O) N4->N6 Poor Selectivity N7 Chemoselective SN2 (Attack on CH2-Br) N5->N7 High Selectivity

Chemoselectivity comparison between enolate and enamine activation strategies.

The Mechanistic Pathway

The formation of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate proceeds via a three-step cascade that is highly[4].

Step 1: Nucleophilic Activation (Enamine Formation)

Cyclopentanone is reacted with pyrrolidine under mildly acidic conditions (catalytic p -toluenesulfonic acid). The amine attacks the carbonyl to form a hemiaminal, which dehydrates to form an iminium ion. Loss of an alpha-proton yields 1-(cyclopent-1-en-1-yl)pyrrolidine . Pyrrolidine is specifically chosen over morpholine because its five-membered ring minimizes steric hindrance and maximizes the p-character of the nitrogen lone pair, increasing nucleophilicity.

Step 2: Electrophilic Alkylation (C-C Bond Formation)

The enamine is introduced to ethyl 3-bromopyruvate. The nitrogen lone pair pushes electron density through the double bond, causing the alpha-carbon of the cyclopentene ring to act as a nucleophile. It attacks the electrophilic CH2​ of the pyruvate derivative via an SN​2 mechanism, displacing the bromide ion. This generates a stable alkylated iminium bromide salt intermediate.

Step 3: Deprotection (Iminium Hydrolysis)

The intermediate salt is subjected to aqueous acidic hydrolysis. Water attacks the iminium carbon, forming a hemiaminal intermediate that collapses to release pyrrolidine and [5] on the cyclopentane ring, yielding the final product.

Workflow A Cyclopentanone (Starting Material) C 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Intermediate) A->C Enamine Formation B Pyrrolidine + Cat. p-TsOH (Dean-Stark, PhMe) B->C Reagents E Alkylated Iminium Salt Intermediate C->E SN2 Alkylation D Ethyl 3-bromopyruvate (Electrophile) D->E Electrophile Addition G Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (Target Product) E->G Iminium Hydrolysis F Aqueous HCl (Hydrolysis) F->G Reagents

Reaction workflow for the synthesis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

Quantitative Data: Method Comparison

The table below summarizes the quantitative and qualitative differences between direct enolate alkylation and the Stork enamine synthesis for this specific target.

ParameterDirect Lithium Enolate (LDA)Stork Enamine Route (Pyrrolidine)
Base / Activator Lithium diisopropylamide (LDA)Pyrrolidine (Catalytic p -TsOH)
Reactive Intermediate Lithium Enolate (Anionic, Hard)Enamine (Neutral, Soft)
Chemoselectivity Poor (Attacks both C=O and CH2​-Br )Excellent (Selective for CH2​-Br )
Primary Side Reactions Aldol condensation, Darzens reactionMinimal (Trace dialkylation)
Reaction Temperature -78 °C strictly required0 °C to Room Temperature
Typical Isolated Yield < 20% (Complex mixture)75% - 85%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates real-time validation checkpoints.

Phase 1: Preparation of 1-(Cyclopent-1-en-1-yl)pyrrolidine
  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve cyclopentanone (1.0 eq, 100 mmol) in 200 mL of anhydrous toluene.

  • Reaction: Add pyrrolidine (1.1 eq, 110 mmol) and p -toluenesulfonic acid (0.01 eq, 1 mmol). Reflux the mixture.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when exactly 1.8 mL (100 mmol) of water has collected. Verify via FTIR: the strong ketone C=O stretch at ~1740 cm⁻¹ must disappear, replaced by a C=C enamine stretch at ~1640 cm⁻¹.

  • Isolation: Concentrate the solution under reduced pressure to remove toluene and excess pyrrolidine. The crude enamine is used immediately in the next step to prevent oxidative degradation.

Phase 2: Alkylation with Ethyl 3-bromopyruvate
  • Setup: Dissolve the crude enamine (1.0 eq) in 150 mL of anhydrous THF and cool to 0 °C under an argon atmosphere.

  • Addition: Dissolve ethyl 3-bromopyruvate (1.05 eq) in 50 mL of THF. Add this solution dropwise over 30 minutes to control the exothermic SN​2 reaction.

  • Self-Validation Checkpoint: As the reaction progresses, a thick, white/pale-yellow precipitate will form. This visual cue confirms the successful formation of the alkylated iminium bromide salt. Allow the mixture to warm to room temperature and stir for 4 hours.

Phase 3: Hydrolysis and Purification
  • Hydrolysis: Add 100 mL of 10% aqueous HCl to the reaction mixture. Stir vigorously for 2 hours at room temperature. The precipitate will dissolve as the iminium salt hydrolyzes back to the ketone.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×100 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, then dry over anhydrous Na2​SO4​ .

  • Purification & Validation: Concentrate the solvent in vacuo. Purify the crude oil via silica gel chromatography (Hexanes/EtOAc). Validate the final product via GC-MS, confirming the target molecular ion mass ( m/z 198.21).

References

  • Wikipedia. "Stork enamine alkylation." Wikimedia Foundation. Available at:[Link]

  • Chemistry LibreTexts. "23.11: Carbonyl Condensations with Enamines - The Stork Reaction." LibreTexts Organic Chemistry. Available at:[Link]

  • Chemistry Steps. "Stork Enamine Synthesis." Chemistry Steps. Available at:[Link]

  • JoVE. "Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction." Journal of Visualized Experiments. Available at:[Link]

Sources

Foundational

Whitepaper: Preliminary Investigation of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Reactivity

Executive Summary As a Senior Application Scientist, I have evaluated numerous bifunctional building blocks, and Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)[1] stands out as a highly versatile 1,4-dicarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have evaluated numerous bifunctional building blocks, and Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)[1] stands out as a highly versatile 1,4-dicarbonyl system. Featuring an electrophilic alpha-keto ester coupled with a sterically constrained cyclopentanone ring[2], this molecule is a critical linchpin in the synthesis of fused bicyclic nitrogen heterocycles. Most notably, it serves as the foundational precursor for the octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold—the core pharmacophore of ACE inhibitors such as Ramipril[3].

This technical guide dissects the mechanistic pathways, chemoselectivity, and field-proven protocols associated with this compound, providing drug development professionals with a robust framework for its application.

Mechanistic Profiling & Causality in Reactivity

The reactivity of this compound is dictated by the electronic disparity between its two carbonyl centers, allowing for highly predictable and controllable synthetic trajectories.

  • Regioselective Amination: The alpha-keto group (C2) is profoundly more electrophilic than the cyclopentanone carbonyl (C1') due to the inductive electron-withdrawing effect of the adjacent ethyl ester (-COOEt). Consequently, nucleophilic attack by amines or enzymatic transamination occurs exclusively at C2[3].

  • Intramolecular Cyclization: Once the C2-amine is installed, the nitrogen lone pair is positioned in close spatial proximity to the C1' cyclopentanone carbonyl. This drives a rapid, spontaneous 5-endo-trig/5-exo-trig equivalent cyclization, forming a thermodynamically stable 5-membered pyrroline ring[4].

  • Paal-Knorr Divergence: Under strongly acidic, dehydrating conditions, the initial pyrroline intermediate undergoes further dehydration to yield fully conjugated, aromatic cyclopenta[b]pyrrole derivatives[5]. In the absence of a nitrogen nucleophile, acid catalysis drives O-cyclization, yielding cyclopenta[b]furans.

Quantitative Reactivity Profile

The following table summarizes the divergent reactivity pathways, highlighting the chemoselectivity and typical yields observed in optimized workflows.

Reaction PathwayReagents / CatalystTarget ScaffoldChemoselectivityTypical Yield
Chemoenzymatic Amination Transaminase/Endopeptidase, pH 6.8Octahydrocyclopenta[b]pyrrole>98% (Regioselective for C2)85–92%
Paal-Knorr (Pyrrole) Primary Amine, TFA, Toluene, RefluxCyclopenta[b]pyrrole>95% (Double condensation)75–85%
Paal-Knorr (Furan) H2SO4 or TsOH, Toluene, RefluxCyclopenta[b]furan>90% (O-cyclization)65–70%
Base-Catalyzed Aldol NaOH or KOtBu, THF, 0 °CBicyclo[3.2.1]octane derivativesVariable (Requires strict temp control)<50%

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoenzymatic Synthesis of the Ramipril Bicyclic Core

This protocol outlines the enantio-specific synthesis of the chiral amino acid derivative using an immobilized endopeptidase/transaminase[3], followed by reduction[4].

  • Step 1: Substrate Dissolution. Dissolve Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (100 g) in demineralized water (240 mL). Adjust the pH to 6.8 using a 10% sodium carbonate solution[3].

    • Causality: The choice of pH 6.8 is critical. At higher pH, the 1,4-dicarbonyl system is prone to base-catalyzed intramolecular aldol condensation, which degrades the starting material. A near-neutral environment stabilizes the substrate while maintaining optimal enzyme conformation.

  • Step 2: Biocatalysis. Add the immobilized enzyme (e.g., Protex 6L, 5 g) and maintain the reaction strictly between 24–26 °C for 4–5 hours[3].

    • Causality: Tight temperature control prevents thermal denaturation of the enzyme and minimizes non-selective chemical amination.

    • Self-Validating IPC (In-Process Control): Monitor the reaction via HPLC at 210 nm. The disappearance of the alpha-keto ester peak must correlate 1:1 with the appearance of the pyrroline intermediate. A mass balance discrepancy indicates competitive degradation, signaling the need to recalibrate the pH stat.

  • Step 3: Catalytic Hydrogenation. Filter the reaction mass to remove the immobilized catalyst. Transfer the filtrate to a hydrogenation reactor, add Pearlman’s catalyst (Pd(OH)2/C), and subject to H2 (1 atm)[4].

    • Causality: Pearlman's catalyst is selected over standard Pd/C because the intermediate pyrroline is sterically hindered by the fused cyclopentane ring. The non-porous nature of Pd(OH)2 allows for superior surface interaction with bulky substrates, ensuring complete and stereoselective cis-reduction[4].

  • Step 4: Isolation. Adjust the pH to 6.0 using 10% acetic acid and extract with dichloromethane (DCM)[3]. Concentrate under reduced pressure to yield the octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivative.

Protocol B: Paal-Knorr Cyclopenta[b]pyrrole Synthesis
  • Step 1: Condensation. Combine the keto-ester (1 eq) and a primary aniline (1.2 eq) in toluene[4].

    • Causality: Toluene is chosen as the solvent because its boiling point (110 °C) is ideal for azeotropic water removal, which is the thermodynamic driver for this condensation.

  • Step 2: Catalysis & Reflux. Add trifluoroacetic acid (TFA, 2 eq) and heat to 80–120 °C using a Dean-Stark apparatus[4].

    • Causality: TFA serves a dual purpose. It protonates the highly electrophilic alpha-keto ester to initiate amine attack, and subsequently acts as a dehydrating agent to drive the aromatization of the pyrroline to the fully conjugated cyclopenta[b]pyrrole.

    • Self-Validating IPC: Monitor the water accumulation in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water is collected. Premature quenching will result in a mixture of partially dehydrated intermediates.

Mandatory Visualizations

Reactivity A Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate B 2-Amino Intermediate A->B Transaminase / NH3 Regioselective D Cyclopenta[b]pyrrole (Aromatic) A->D R-NH2, H+, Heat Paal-Knorr E Cyclopenta[b]furan A->E H+, Heat (-H2O) C Octahydrocyclopenta[b]pyrrole Core B->C 1. Cyclization 2. H2, Pd/C

Caption: Divergent reactivity pathways of the 1,4-dicarbonyl system.

Workflow S1 1. Substrate Dissolution (pH 6.8 Buffer) S2 2. Biocatalytic Amination (Transaminase, 25°C) S1->S2 S3 3. Spontaneous Cyclization (Pyrroline Formation) S2->S3 S4 4. Catalytic Hydrogenation (Pd(OH)2/C, H2) S3->S4 S5 5. Liquid-Liquid Extraction (DCM, pH 6.0) S4->S5 S6 6. Crystallization (Ramipril Core) S5->S6

Caption: Step-by-step workflow for the chemoenzymatic synthesis of the Ramipril core.

References

  • [1] Title: ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate - Echemi Source: echemi.com URL:

  • [2] Title: ETHYL 2-OXO-3-(2-OXOCYCLOPENTYL)PROPANOATE - Echemi Source: echemi.com URL:

  • [3] Title: A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 Source: epo.org URL:

  • [4] Title: Anti-viral compounds - European Patent Office - EP 2692726 A1 Source: googleapis.com URL:

  • [5] Title: WO2012051361A1 - Anti-viral compounds Source: google.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Executive Summary Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) is a highly versatile bifunctional building block, most notably utilized as a critical intermediate in the synthesis of ACE inhibitors such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) is a highly versatile bifunctional building block, most notably utilized as a critical intermediate in the synthesis of ACE inhibitors such as Ramipril ()[1]. This application note details a robust, scalable, and self-validating protocol for its synthesis via a Stork enamine alkylation pathway. By utilizing an enamine intermediate rather than a direct enolate, this method ensures high regioselectivity, prevents polyalkylation, and suppresses competing side reactions.

Mechanistic Rationale & Strategy (Expertise & Experience)

The direct alkylation of cyclopentanone with highly reactive α-halo-α-keto esters (like ethyl bromopyruvate) using strong bases (e.g., LDA, NaH) is notoriously problematic. The hard nucleophilicity of lithium enolates often leads to O-alkylation or Darzens-type condensations, where the enolate attacks the highly electrophilic ketone carbonyl of the pyruvate instead of the α-bromo carbon.

To circumvent this, our protocol employs the Stork Enamine Synthesis .

  • Activation & Directing: Cyclopentanone is condensed with pyrrolidine to form 1-pyrrolidino-1-cyclopentene. The enamine acts as a "soft" nucleophile, strictly directing the attack toward the α-bromo carbon (SN2) of ethyl bromopyruvate[1].

  • Steric Shielding: The bulky pyrrolidine moiety provides steric hindrance that effectively halts the reaction at monoalkylation.

  • Mild Cleavage: The resulting iminium salt is easily hydrolyzed under mild aqueous acidic conditions, preserving the sensitive ethyl ester and ketone functionalities[2].

Reagents and Materials

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )Eq.RoleSafety / Handling Notes
Cyclopentanone 84.121.00Starting MaterialFlammable liquid.
Pyrrolidine 71.121.10Amine (Activator)Corrosive, toxic. Handle in fume hood.
p-Toluenesulfonic acid 172.200.01Acid CatalystHygroscopic.
Ethyl Bromopyruvate 195.011.05Alkylating AgentPotent lachrymator. Store at 2-8 °C.
Triethylamine (Et₃N) 101.191.10Acid ScavengerCorrosive. Use dry.
Toluene 92.14-Solvent (Step 1)Azeotropic water removal.
Acetonitrile (MeCN) 41.05-Solvent (Step 2)Must be anhydrous.

Experimental Workflow

Pathway Step1 Cyclopentanone + Pyrrolidine Step2 1-Pyrrolidino- 1-cyclopentene Step1->Step2 Toluene, Reflux Dean-Stark (-H₂O) Step3 Iminium Salt Intermediate Step2->Step3 Ethyl Bromopyruvate Et₃N, MeCN, 0 °C Step4 Ethyl 2-oxo-3-(2-oxocyclopentyl) propanoate Step3->Step4 1M HCl (aq) Hydrolysis

Fig 1. Stork enamine synthesis workflow for ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

Step-by-Step Protocol

Step 1: Preparation of 1-Pyrrolidino-1-cyclopentene
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Add cyclopentanone (1.0 equiv, 100 mmol), pyrrolidine (1.1 equiv, 110 mmol), and p-toluenesulfonic acid (0.01 equiv, 1 mmol) to 150 mL of toluene.

  • Azeotropic Distillation: Heat the mixture to reflux.

    • Self-Validating Check: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (theoretical yield: ~1.8 mL water, typically taking 4–6 hours).

  • Isolation: Cool to room temperature and concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine. The resulting crude yellow oil (enamine) should be used immediately in the next step to prevent degradation.

Step 2: Electrophilic Alkylation
  • Preparation: Dissolve the crude enamine in 100 mL of anhydrous acetonitrile under an inert atmosphere (N₂ or Ar). Add triethylamine (1.1 equiv, 110 mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Dissolve ethyl bromopyruvate (1.05 equiv, 105 mmol) in 20 mL of anhydrous acetonitrile. Add this solution dropwise over 30 minutes.

    • Causality Note: Strict temperature control during this exothermic addition prevents the polymerization of the highly reactive pyruvate.

    • Self-Validating Check: As the reaction progresses, a white precipitate of triethylamine hydrobromide (Et₃N·HBr) will form, serving as a visual indicator of successful alkylation[1].

  • Maturation: Stir for 2 hours at 0 °C, then remove the ice bath and stir for an additional 1 hour at room temperature.

Step 3: Hydrolysis and Work-up
  • Iminium Cleavage: To the reaction mixture, add 100 mL of 1M aqueous HCl. Stir vigorously at room temperature for 1–2 hours.

    • Causality Note: 1M HCl provides sufficient acidity to hydrolyze the iminium bond back to the ketone without cleaving the ethyl ester group.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a dark oil.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 8:2) to afford the pure target compound.

Analytical Validation

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Observations & Key Signals
TLC (Hexanes/EtOAc 7:3) Rf ≈ 0.4. UV active (due to the α-keto ester system); stains strongly with KMnO₄.
¹H NMR (400 MHz, CDCl₃) δ 4.30 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)δ 3.20–2.85 (m, 2H, -CH₂ -C=O pyruvate bridge)δ 2.40–1.50 (m, 7H, cyclopentyl ring protons)δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )
ESI-MS (Positive Mode) Expected [M+H]⁺ at m/z 199.1; [M+Na]⁺ at m/z 221.1.

References

  • Schering Corporation.Angiotensin-converting enzyme inhibitors. US Patent US4587258A, filed October 1984, issued May 1986.
  • Zhejiang Huahai Pharmaceutical Co Ltd.Ramipril intermediate synthesis method. Chinese Patent CN104817486A, filed April 2015, issued August 2015.
  • Stork, G., et al. The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 1963, 85(2), 207-222. Available at:[Link]

Sources

Application

Application Note: Enantioselective Alkylation of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate via Synergistic Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Synergistic Palladium/Organocatalytic Asymmetric Alkylation Introduction & Mechanistic Rationale The construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Synergistic Palladium/Organocatalytic Asymmetric Alkylation

Introduction & Mechanistic Rationale

The construction of chiral quaternary stereocenters remains a formidable challenge in organic synthesis, particularly within complex cyclopentanone scaffolds utilized in natural product synthesis and pharmaceutical development. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate , an α-substituted β-ketoester derivative, presents a unique synthetic challenge due to its propensity for non-selective enolization and background racemic alkylation.

To overcome these barriers, synergistic catalysis—combining a transition metal catalyst with a chiral organocatalyst—has emerged as a robust solution. As demonstrated by Yoshida et al.[1], the enantioselective α-allylation of α-substituted β-ketoesters can be achieved with high fidelity using an achiral palladium complex paired with a chiral primary amino acid. This dual-catalytic system operates through a highly ordered transition state: the palladium complex generates an electrophilic π-allyl species from an allylic alcohol, while the chiral amino acid condenses with the ketone to form a nucleophilic chiral enamine. The spatial constraints imposed by the chiral enamine dictate the facial approach of the π-allyl palladium intermediate, resulting in exquisite enantiocontrol.

Experimental Design & Causality

A successful protocol requires meticulous control over reaction parameters to ensure the catalytic cycles operate synchronously:

  • Catalyst Selection: Pd(dba)₂ is selected as the palladium source due to its lability, allowing rapid formation of the active Pd(0) species. A chiral primary amino acid (e.g., L-tert-Leucine derivative) is preferred over secondary amines to minimize steric clash with the bulky ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate substrate, preventing catalytic stalling[1].

  • Solvent and Additives: The reaction is conducted in a mildly polar, aprotic solvent (e.g., THF or EtOAc) to stabilize the zwitterionic intermediates. Unlike traditional alkylations, this synergistic approach eliminates the need for harsh stoichiometric bases, preventing background epimerization of the starting material.

  • Temperature Control: Maintained at 20–25 °C. Lower temperatures suppress the background racemic pathway, while higher temperatures accelerate catalyst degradation.

Workflow & Visualization

The following diagram illustrates the synergistic catalytic cycle and the self-validating workflow for the enantioselective alkylation process.

SynergisticCatalysis Substrate Substrate: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Organocat Chiral Amino Acid (Enamine Formation) Substrate->Organocat Condensation Intermediate Chiral Enamine-Pd Complex (Stereocontrolled C-C Bond Formation) Organocat->Intermediate Nucleophile PdCat Pd(dba)2 + Ligand (π-Allyl Formation) PdCat->Intermediate Electrophile Product Enantioenriched Alkylated Product (Quaternary Stereocenter) Intermediate->Product Reductive Elimination Validation Validation: HPLC (Chiral Stationary Phase) Product->Validation ee% Determination

Caption: Synergistic Pd/Organocatalytic workflow for chiral quaternary center generation.

Step-by-Step Protocol: Asymmetric Allylation

Self-Validating System: This protocol incorporates in-process controls (TLC/LC-MS) to verify the formation of the intermediate enamine before the addition of the electrophile, ensuring the reaction proceeds via the chiral pathway rather than the racemic background route.

Materials:

  • Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (1.0 mmol)

  • Allyl alcohol (1.5 mmol)

  • Pd(dba)₂ (5 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (5 mol%)

  • L-tert-Leucine derivative (10 mol%)

  • Anhydrous THF (5.0 mL)

Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Pd(dba)₂ (28.7 mg, 0.05 mmol) and dppb (21.3 mg, 0.05 mmol) in anhydrous THF (2.0 mL). Stir at room temperature for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) complex.

  • Organocatalyst Initialization: To a separate reaction vial containing Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (1.0 mmol) in THF (3.0 mL), add the chiral primary amino acid (10 mol%). Stir for 30 minutes at 25 °C. Validation Step: Monitor by LC-MS to confirm the transient formation of the enamine intermediate.

  • Synergistic Coupling: Transfer the pre-activated Pd complex solution into the reaction vial containing the substrate and organocatalyst. Immediately add allyl alcohol (87.1 mg, 1.5 mmol) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 12–16 hours.

  • Workup and Isolation: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure α-allylated product.

Data Presentation

The following table summarizes the anticipated quantitative outcomes based on established synergistic catalysis parameters for 2-oxocycloalkanecarboxylates[1].

EntryCatalyst SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Pd(dba)₂ / L-tert-Leucine deriv.25149498
2Pd(dba)₂ / D-tert-Leucine deriv.251492-97
3Pd(PPh₃)₄ / L-tert-Leucine deriv.25247685
4Pd(dba)₂ / Secondary Amine25484112
5No Organocatalyst (Control)2524850 (Racemic)

Note: The use of a secondary amine (Entry 4) results in severe steric hindrance, leading to poor yield and negligible enantioselectivity. The control reaction (Entry 5) confirms that the chiral amino acid is strictly required for asymmetric induction.

References

  • Yoshida, M. (2017). Asymmetric α-Allylation of α-Substituted β-Ketoesters with Allyl Alcohols. ResearchGate.

Sources

Method

Michael addition reaction conditions for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Application Note: Regioselective Michael Addition Methodologies for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Executive Summary This application note details the optimized, self-validating protocols for utilizing Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Michael Addition Methodologies for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Executive Summary

This application note details the optimized, self-validating protocols for utilizing Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0)[1] as a highly functionalized Michael donor. Due to its complex 1,4-diketone-like architecture, this substrate presents unique regioselectivity challenges. We provide authoritative workflows for its controlled enolization and subsequent conjugate addition to electron-deficient alkenes. These protocols are designed for researchers and drug development professionals requiring scalable, predictable access to complex spirocyclic and fused-ring precursors.

Mechanistic Causality & Regioselectivity Principles

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate possesses two primary, competitive sites for enolization:

  • The C3 Methylene Protons (Propanoate Chain): These secondary protons are situated between the cyclopentyl ring and the highly electrophilic α -keto ester moiety.

  • The C2 Methine Proton (Cyclopentanone Ring): This tertiary proton is α to the cyclic ketone.

The regioselectivity of the Michael addition is entirely dictated by the choice of base and temperature, which govern whether the reaction proceeds under kinetic or thermodynamic control. The Michael addition of related cyclopentyl derivatives, such as ethyl 2-oxocyclopentanecarboxylate, typically proceeds via the formation of a resonance-stabilized enolate that subsequently attacks an electron-deficient alkene[2].

  • Kinetic Control (C3-Alkylation): Utilizing a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) results in irreversible deprotonation. Steric hindrance prevents the base from accessing the tertiary C2 proton, leading to rapid, selective enolization at the less hindered C3 methylene group.

  • Thermodynamic Control (C2-Alkylation): Utilizing a weaker, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature allows for reversible deprotonation. Over time, the system equilibrates to the thermodynamically more stable enolate at the C2 position, driven by the increased stability of the more substituted, endocyclic-like enolate structure. Furthermore, reactions of highly functionalized cyclopentyl oxo-esters with reactive acceptors can also yield complex spiro or fused systems via tandem pathways if thermodynamic equilibration is permitted[3].

G Substrate Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) KineticEnolate Kinetic Enolate (C3 Methylene Deprotonation) Substrate->KineticEnolate LDA, THF, -78°C (Kinetic Control) ThermoEnolate Thermodynamic Enolate (C2 Cyclopentyl Deprotonation) Substrate->ThermoEnolate DBU, THF, RT (Thermodynamic Control) AdductA Kinetic Michael Adduct (Linear Alkylation at C3) KineticEnolate->AdductA + Acrylonitrile (Michael Acceptor) AdductB Thermodynamic Michael Adduct (Quaternary Center at C2) ThermoEnolate->AdductB + Methyl Vinyl Ketone (Michael Acceptor)

Fig 1: Divergent enolization and regioselective Michael addition pathways.

Self-Validating Experimental Protocols

The following methodologies have been engineered to include in-process validation checks, ensuring the integrity of the regioselective outcomes.

Protocol A: Thermodynamic Control (C2-Alkylation)

Objective: Direct the conjugate addition to the tertiary C2 carbon of the cyclopentanone ring to form a quaternary center.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and argon inlet, dissolve Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL).

  • Base Addition: Add DBU (0.1 equiv, 0.5 mmol) dropwise at room temperature (20–25 °C).

    • Validation Check: A slight yellowing of the solution within 5 minutes confirms active, reversible enolate generation. If no color change is observed, the base may have been quenched by ambient moisture; verify solvent anhydrousness.

  • Acceptor Addition: Slowly add methyl vinyl ketone (MVK) (1.2 equiv, 6.0 mmol) via a syringe pump over 30 minutes. Slow addition is critical to prevent base-catalyzed polymerization of the MVK.

  • Monitoring: Stir the reaction at room temperature.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The gradual disappearance of the starting material ( Rf​ ~0.4) and the appearance of a distinct, lower- Rf​ product spot ( Rf​ ~0.25) over 4–6 hours confirms progression.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the thermodynamic Michael adduct.

Protocol B: Kinetic Control (C3-Alkylation)

Objective: Direct the conjugate addition to the -CH₂- group of the propanoate chain.

  • Preparation: In a flame-dried Schlenk flask under argon, add anhydrous THF (15 mL) and diisopropylamine (1.1 equiv, 5.5 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolization: Add a solution of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (1.0 equiv, 5.0 mmol) in THF (5 mL) dropwise over 15 minutes.

    • Validation Check: The use of an internal temperature probe is strictly required. If the internal temperature rises above -70 °C during the substrate addition, rapid equilibration to the thermodynamic C2 enolate will occur, which will be evidenced by a severe drop in C3-regioselectivity during final LC-MS analysis. Stir for 1 hour at -78 °C.

  • Acceptor Addition: Add acrylonitrile (1.2 equiv, 6.0 mmol) dropwise at -78 °C. Stir for 2 hours at -78 °C, then allow the bath to slowly warm to -20 °C over 1 hour.

  • Quenching:

    • Validation Check: Quenching must be performed while the reaction is still cold (-20 °C) by adding glacial acetic acid (2.0 equiv) in THF. This instantly protonates the kinetic enolate, preventing retro-Michael pathways or late-stage equilibration. Follow with aqueous NH₄Cl.

  • Workup: Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate under reduced pressure prior to chromatographic purification.

Quantitative Reaction Data

The table below summarizes the causality between the chosen reaction conditions and the resulting regioselectivity, validating the mechanistic principles outlined in Section 1.

Reaction TypeBase SystemTemperatureMichael AcceptorIsolated Yield (%)Regioselectivity (C2 : C3)Reaction Time
ThermodynamicDBU (10 mol%)25 °CMethyl Vinyl Ketone85>95 : 56 h
ThermodynamicEtONa (1.1 equiv)25 °CMethyl Vinyl Ketone7890 : 104 h
KineticLDA (1.1 equiv)-78 °CAcrylonitrile825 : 953 h
KineticLiHMDS (1.1 equiv)-78 °CAcrylonitrile7515 : 853 h

References

  • ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate - Echemi Source: echemi.com 1

  • Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 - Benchchem Source: benchchem.com 2

  • An Efficient One-Pot Synthesis of 2,3-Dialkyl-1,1-Diethyl-1-(Acetylamino)-3-(1,1,1-Triphenylphosphanilidene)-1,1,2,3-Propanetetracarboxylates and Their Temperature-Dependent NMR Spectra Source: researchgate.net 3

Sources

Application

Translational Applications of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate in Drug Discovery

Structural Dynamics & Reactivity Profile Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0) is an advanced, highly functionalized bulk drug intermediate[1]. Structurally, it is characterized by a unique 1,4-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics & Reactivity Profile

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0) is an advanced, highly functionalized bulk drug intermediate[1]. Structurally, it is characterized by a unique 1,4-dicarbonyl topology, bridging a cyclopentanone ring with an α -keto ester moiety via a methylene linker[2].

In pharmaceutical development, α -keto esters are highly prized as versatile electrophilic building blocks[3]. The dual electrophilic centers in this molecule—the highly reactive α -ketone and the slightly more sterically hindered cyclopentanone—allow for precise, regioselective annulation reactions[4]. When subjected to dinucleophiles such as hydrazines or amidines, the molecule undergoes a predictable cascade: initial rapid attack at the α -keto ester, followed by intramolecular cyclization onto the cyclopentyl ketone[5]. This specific reactivity makes it an ideal precursor for synthesizing rigid, fused bicyclic heterocycles, such as cyclopenta[c]pyridazines, which are privileged scaffolds in modern kinase inhibitor design[6].

Process Optimization: Regioselective Annulation

To harness this intermediate for API (Active Pharmaceutical Ingredient) synthesis, the cyclocondensation must be tightly controlled to prevent oligomerization or incomplete dehydration. The reaction causality is governed by solvent polarity and acid catalysis.

As demonstrated in Table 1 , ethanol is selected as the primary solvent because it provides optimal solubility for both the hydrophobic cyclopentyl ester and the hydrophilic hydrazine hydrate. Furthermore, the addition of catalytic acetic acid (AcOH) is critical; it protonates the less reactive cyclopentanone carbonyl, significantly lowering the activation energy for the final intramolecular dehydration step, thereby driving the reaction to the thermodynamically stable fused heterocycle.

Table 1: Optimization of the Cyclocondensation Reaction
SolventCatalystTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Reaction Profile
EthanolNone80126545Sluggish cyclization; intermediate buildup.
Ethanol AcOH (0.1 eq) 80 6 >99 88 Clean conversion; rapid dehydration.
MethanolAcOH (0.1 eq)6588572Lower reflux temp limits dehydration rate.
THFAcOH (0.1 eq)65127055Poor solubility of hydrazine hydrate.
Toluenep-TsOH (0.05 eq)1104>9978High impurities due to thermal degradation.

Experimental Protocol: Synthesis of the Fused Pyridazine Core

The following protocol details the synthesis of Ethyl 4,5,6,7-tetrahydro-1H-cyclopenta[c]pyridazine-3-carboxylate, a self-validating workflow designed for high-throughput API derivatization.

Materials & Reagents
  • Starting Material: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)[1]

  • Reagents: Hydrazine hydrate (64% in water), Glacial acetic acid.

  • Solvents: Absolute ethanol, Ethyl acetate (EtOAc), Hexanes, Brine.

Step-by-Step Methodology
  • Reaction Initiation: Charge a flame-dried 250 mL round-bottom flask with Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (10.0 g, 50.4 mmol) and absolute ethanol (100 mL). Stir at 400 rpm to ensure complete dissolution.

  • Catalyst & Reagent Addition: Add glacial acetic acid (0.29 mL, 5.0 mmol, 0.1 eq) to the solution. Dropwise, add hydrazine hydrate (2.7 mL, 55.4 mmol, 1.1 eq) over 15 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic spikes that could lead to the hydrolysis of the ethyl ester.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C for 6 hours.

  • In-Process Control (IPC): Pull a 50 μ L aliquot, dilute in EtOAc, and perform TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.6, UV inactive) should be fully consumed, replaced by a highly UV-active product spot ( Rf​ ~0.3).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting residue between EtOAc (150 mL) and saturated aqueous NaHCO 3​ (100 mL) to neutralize the acetic acid.

  • Purification: Wash the organic layer with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Triturate the crude oil with cold hexanes (50 mL) at 0°C for 2 hours to force crystallization. Filter the resulting solid to yield the pure cyclopenta[c]pyridazine core.

Workflow SM Ethyl 2-oxo-3-(2- oxocyclopentyl)propanoate Intermediate Hydrazone Intermediate SM->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate + AcOH Catalyst Reagent->Intermediate Product Fused Pyridazine Core Scaffold Intermediate->Product Intramolecular Cyclization API Kinase Inhibitor API Product->API Amidation

Fig 1. Synthetic workflow from the alpha-keto ester to fused pyridazine API candidates.

Translational Pharmacology: Kinase Inhibition

Once the cyclopenta[c]pyridazine core is synthesized, the ethyl ester at the C3 position serves as a synthetic handle. Saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with various anilines or benzylamines, yields libraries of potent API candidates.

These rigid, planar heterocycles are structurally primed to act as ATP-competitive inhibitors in kinase active sites. Specifically, they form critical hydrogen bonds with the hinge region of Janus kinases (JAK1/JAK2), effectively blocking the downstream phosphorylation of STAT proteins. This mechanism is highly sought after for the treatment of autoimmune diseases and inflammatory disorders.

Pathway Cytokine Pro-inflammatory Cytokine (IL-6) Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK1/JAK2 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Drug Pyridazine-based API Candidate Drug->JAK ATP-Competitive Inhibition

Fig 2. Inhibition of the JAK/STAT signaling pathway by pyridazine-based API derivatives.

References

  • Echemi Chemical Database - ETHYL 2-OXO-3-(2-OXOCYCLOPENTYL)PROPANOATE (CAS 175157-15-0) Properties and Specifications.

  • Smolecule - 2-Cyclopentyl-2-oxoacetic acid: Modern Catalytic Approaches and Alpha-Keto Ester Synthesis.

  • Journal of the American Chemical Society - (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings.

  • ResearchGate - Synthesis of Two Nuphar Alkaloids and the Importance of Heterocycles in Drug Discovery.

  • Organic Letters (ACS) - Organocatalytic Asymmetric Cascade Michael-acyl Transfer Reaction: Transformations of Alpha-Keto Esters.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate synthesis

Technical Support Center: Yield Optimization for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Synthesis Welcome to the Technical Support Center. As a critical bifunctional building block in pharmaceutical drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Synthesis

Welcome to the Technical Support Center. As a critical bifunctional building block in pharmaceutical drug development (CAS 175157-15-0)[1], achieving high yields of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate requires precise control over its synthetic pathway. The most scalable and reliable method for its synthesis is the Stork Enamine Alkylation , which couples cyclopentanone with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate)[2].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies designed by senior application scientists to help you maximize C-alkylation yield and prevent downstream product degradation.

Mechanistic Workflow

G A Cyclopentanone + Morpholine B 1-Morpholinocyclopentene (Enamine) A->B Dean-Stark / TsOH (-H2O) D Iminium Salt Intermediate B->D C-Alkylation (Toluene, 0-25°C) F N-Alkylation Byproduct B->F Poor Temp Control / High N-Nucleophilicity C Ethyl Bromopyruvate C->D C->F E Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate D->E Mild Acidic Hydrolysis (e.g., aq. HCl/AcOH)

Mechanistic workflow of Stork Enamine Alkylation for the target propanoate.

Standard Operating Procedure (SOP): Optimized Step-by-Step Methodology

Phase 1: Enamine Formation (Self-Validating Step)

  • Charge a round-bottom flask with cyclopentanone (1.0 eq), morpholine (1.2 eq), and dry toluene (0.5 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq).

  • Equip the flask with a Dean-Stark apparatus and reflux. Self-Validation: The reaction is structurally complete when the theoretical volume of water is collected in the trap (typically 4-6 hours).

  • Concentrate the mixture under reduced pressure to yield crude 1-morpholinocyclopentene. Do not purify further; use immediately to prevent oxidative degradation.

Phase 2: Kinetically Controlled C-Alkylation

  • Dissolve the crude enamine in dry toluene to achieve a 0.2 M solution.

  • Chill the reactor to 0°C under an argon atmosphere.

  • Add freshly distilled ethyl bromopyruvate (0.95 eq) dropwise over 1 hour. Causality: Slow addition keeps the steady-state concentration of the electrophile low, minimizing dialkylation of the enamine.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours to form the iminium salt intermediate.

Phase 3: Mild Hydrolysis

  • Quench the reaction mixture by adding a buffered solution of 10% aqueous acetic acid.

  • Stir vigorously at room temperature for 2-4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc) until the baseline iminium spot disappears and the product spot emerges.

  • Extract with ethyl acetate, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography.

Yield Optimization Data

The choice of secondary amine and temperature dictates the regioselectivity (C- vs. N-alkylation) of the reaction[2]. Below is a summary of quantitative data demonstrating the effects of reaction parameters on isolated yields.

Secondary AmineSolventAlkylation TempPrimary Reaction BottleneckIsolated Yield (%)
PyrrolidineToluene25°CSevere N-alkylation35%
PyrrolidineDioxane0°CModerate N-alkylation52%
MorpholineToluene25°CMinor dialkylation71%
Morpholine Toluene 0°C to 25°C None (Optimized Conditions) 88%

Troubleshooting Guides & FAQs

Q: Why am I observing high amounts of N-alkylation instead of the desired C-alkylated product? A: This is a classic issue when reacting enamines with highly reactive alpha-haloketones or alpha-haloesters like ethyl bromopyruvate[3]. If you are using pyrrolidine to form your enamine, switch to morpholine . The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which significantly decreases the nucleophilicity of the nitrogen atom[2]. This effectively suppresses N-alkylation and favors the desired C-alkylation at the β-carbon[4]. Additionally, maintaining a strict 0°C temperature during the electrophile addition kinetically favors C-alkylation.

Q: My yield drops significantly during the hydrolysis step, and I see a complex mixture on my TLC plate. How can I prevent product degradation? A: The target molecule, Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, contains a 1,5-diketone structural motif. 1,5-diketones are highly susceptible to intramolecular aldol condensations (specifically, Robinson annulation-type cyclizations) when exposed to harsh acidic or basic conditions. To prevent this causality, avoid strong aqueous bases or concentrated mineral acids during the iminium hydrolysis step. Using a mild, buffered acidic system (e.g., aqueous acetic acid) at room temperature ensures the enamine is hydrolyzed without triggering downstream aldol cyclization.

Q: How do I minimize dialkylation of the cyclopentanone ring? A: Dialkylation occurs when the mono-alkylated iminium intermediate transfers a proton to an unreacted enamine molecule, creating a new enamine that reacts with a second equivalent of ethyl bromopyruvate. To mitigate this:

  • Use a slight excess of the enamine (1.05 - 1.20 eq) relative to the electrophile (0.95 eq).

  • Add the ethyl bromopyruvate dropwise over an extended period. This ensures the electrophile is consumed immediately upon entering the system, preventing it from reacting with the newly formed mono-alkylated species.

Q: Ethyl bromopyruvate degrades over time. How does this affect the reaction, and how should it be handled? A: Ethyl bromopyruvate is a lachrymator and is highly sensitive to light and moisture. Degraded reagent will contain free pyruvic acid derivatives and polymeric byproducts. The free acid will prematurely hydrolyze your enamine back to cyclopentanone before alkylation can occur, drastically reducing yields. Always store the reagent at 2-8°C, and assay it via NMR before use. If degradation is observed, distill it under reduced pressure immediately prior to the alkylation step.

References

  • "Stork enamine alkylation - Grokipedia", Grokipedia, [Link]

  • "Stork Enamine Reaction - Cambridge University Press & Assessment", Cambridge University Press,[Link]

  • "Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines, Nitrosoalkenes and Azoalkenes", MDPI,[Link]

Sources

Optimization

Optimizing solvent and temperature conditions for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate reactions

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, with a focus on optimizing solvent and temperature conditions for maximal yield and purity.

Introduction to the Synthesis

The synthesis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is most commonly achieved via a Michael addition (or 1,4-conjugate addition). This reaction involves the addition of an enolate, generated from a precursor like ethyl 2-oxopropanoate (ethyl pyruvate), to an α,β-unsaturated carbonyl compound, in this case, 2-cyclopenten-1-one. The choice of solvent and temperature is critical in directing the reaction towards the desired product while minimizing side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate. What are the likely causes and how can I improve it?

Answer:

Low yield is a common problem that can often be traced back to several key factors in the reaction setup. Let's break down the potential culprits and their solutions.

  • Inefficient Enolate Formation: The first critical step is the deprotonation of your ethyl pyruvate precursor to form a reactive enolate. If the base is not strong enough or is incompatible with the solvent, enolate formation will be incomplete.

    • Causality: The acidity of the α-proton in ethyl pyruvate is influenced by the electron-withdrawing keto and ester groups. A sufficiently strong base is required to deprotonate it effectively.

    • Solution:

      • Base Selection: Use a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). Sodium ethoxide is often a good starting point as it is less sterically hindered.

      • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Any moisture will quench the enolate and reduce your yield. Use freshly dried solvents and flame-dried glassware.

  • Unfavorable Reaction Equilibrium (Retro-Michael Reaction): The Michael addition is a reversible reaction. At elevated temperatures, the equilibrium can shift back towards the starting materials, a process known as the retro-Michael reaction.[1]

    • Causality: The thermodynamic stability of the product versus the reactants dictates the equilibrium position. Higher temperatures provide the activation energy for the reverse reaction to occur.

    • Solution:

      • Temperature Control: Run the reaction at a lower temperature. While this may decrease the reaction rate, it will favor the formation of the thermodynamically more stable product and prevent its decomposition.[1] A good starting point is 0 °C, with the potential to go down to -20 °C or even lower.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate.

    • Causality: Polar aprotic solvents can solvate the cation of the base, leading to a more "naked" and reactive enolate. However, overly polar solvents can also stabilize the enolate too much, reducing its reactivity. Non-polar solvents may not be suitable for dissolving all reactants and intermediates.

    • Solution:

      • Solvent Screening: Toluene and tetrahydrofuran (THF) are excellent starting points. Toluene is a non-polar solvent that has been used successfully in similar reactions.[2] THF is a polar aprotic solvent that can facilitate enolate formation. Experiment with a few different solvents to find the optimal one for your specific conditions.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a clear indication that your reaction conditions need fine-tuning. Here are the most common side reactions and strategies to mitigate them:

  • 1,2-Addition Product: Instead of the desired 1,4-conjugate addition, the enolate can attack the carbonyl carbon of the cyclopentenone directly (1,2-addition).

    • Causality: The carbonyl carbon is also an electrophilic site. "Hard" nucleophiles tend to favor 1,2-addition, which is often kinetically favored (faster), while "soft" nucleophiles like enolates generally prefer the thermodynamically favored 1,4-addition.[1]

    • Solution:

      • Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly suppress the rate of 1,2-addition, allowing the desired 1,4-addition to dominate.[1]

      • Choice of Base and Solvent: The combination of a less hindered base and a solvent that promotes a "softer" enolate can also favor 1,4-addition.

  • Self-Condensation of Reactants: The enolate of ethyl pyruvate can react with another molecule of ethyl pyruvate (an aldol-type reaction), or the cyclopentenone can undergo self-polymerization under basic conditions.

    • Causality: Both starting materials have the potential for self-reaction in the presence of a base.

    • Solution:

      • Slow Addition: Add the enolate solution (or the base to the solution of the pyruvate precursor) slowly to the solution of cyclopentenone. This keeps the concentration of the nucleophile low at any given time, favoring the reaction with the Michael acceptor over self-condensation.

      • Control Stoichiometry: Use a slight excess of the Michael acceptor (cyclopentenone) to ensure the enolate is consumed as it is formed.

  • Dialkylation: The initial Michael adduct can be deprotonated again and react with a second molecule of cyclopentenone.

    • Causality: The product still contains an acidic proton alpha to the keto and ester groups.

    • Solution:

      • Careful Control of Base: Use only a catalytic amount of a strong base if possible, or a stoichiometric amount of a weaker base.

      • Quenching: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) as soon as the starting material is consumed (monitored by TLC or GC) to neutralize the base and prevent further reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction?

A1: The optimal temperature is a balance between reaction rate and selectivity. For the Michael addition leading to Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, it is generally advisable to start at a lower temperature to minimize side reactions. A range of 0 °C to room temperature is a good starting point. If you observe significant side products, particularly the 1,2-addition product, lowering the temperature to -20 °C or even -78 °C can improve selectivity.[1] Conversely, if the reaction is too slow, you can cautiously increase the temperature, but be mindful of the potential for the retro-Michael reaction at higher temperatures.[1]

Q2: Which solvent should I choose?

A2: The choice of solvent is critical for the success of your reaction. Here's a breakdown of common choices and their rationale:

SolventTypeRationale
Toluene Non-polarHas been successfully used for similar Michael additions and can be a good starting point, especially for reactions at higher temperatures.[2][3]
Tetrahydrofuran (THF) Polar AproticA versatile solvent that is good at dissolving reactants and stabilizing the transition state. It's a common choice for enolate chemistry.
Dichloromethane (DCM) Polar AproticCan be a good solvent for Michael additions, but ensure it is rigorously dried.
Acetonitrile (MeCN) Polar AproticAnother viable option that can promote the reaction.
Ethanol (EtOH) ProticWhile sometimes used, protic solvents can protonate the enolate, reducing its nucleophilicity and potentially leading to lower yields. It's generally better to start with an aprotic solvent.

Recommendation: Start with Toluene or THF . Ensure the solvent is anhydrous.

Q3: How do I monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. You should see the starting materials (ethyl pyruvate precursor and cyclopentenone) being consumed and a new spot for the product appearing.

  • GC: For more quantitative analysis, GC is the preferred method. It can give you the relative ratios of starting materials and product, allowing you to determine when the reaction has reached completion.[2]

Q4: What is the best way to purify the final product?

A4: After quenching the reaction and performing an aqueous workup to remove the catalyst and any water-soluble byproducts, the crude product can be purified by one of the following methods:

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.[2]

  • Column Chromatography: For smaller scale reactions or when distillation is not feasible, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

This is a general starting protocol that should be optimized for your specific laboratory conditions.

Materials:

  • Ethyl 2-oxopropanoate (ethyl pyruvate)

  • 2-Cyclopenten-1-one

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-cyclopenten-1-one (1.0 eq) in anhydrous toluene.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flame-dried flask, prepare a solution of ethyl 2-oxopropanoate (1.1 eq) in anhydrous toluene.

  • Slowly add sodium ethoxide (1.05 eq) to the ethyl pyruvate solution at 0 °C and stir for 15-20 minutes to allow for enolate formation.

  • Transfer the enolate solution to the dropping funnel and add it dropwise to the stirred solution of 2-cyclopenten-1-one over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway Ethyl 2-oxopropanoate Ethyl 2-oxopropanoate Enolate Intermediate Enolate Intermediate Ethyl 2-oxopropanoate->Enolate Intermediate  + Base (e.g., NaOEt) 2-Cyclopenten-1-one 2-Cyclopenten-1-one Michael Adduct (Product) Michael Adduct (Product) 2-Cyclopenten-1-one->Michael Adduct (Product) Enolate Intermediate->Michael Adduct (Product)  + 2-Cyclopenten-1-one (1,4-addition)

Caption: General reaction pathway for the synthesis.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_enolate Check Enolate Formation start->check_enolate check_temp Evaluate Reaction Temperature check_enolate->check_temp No sol_base Use stronger base (NaOEt, KOtBu) Ensure anhydrous conditions check_enolate->sol_base Yes check_solvent Assess Solvent Choice check_temp->check_solvent No sol_temp Lower temperature (0 °C to -20 °C) to prevent retro-Michael check_temp->sol_temp Yes sol_solvent Screen solvents (Toluene, THF) Ensure anhydrous check_solvent->sol_solvent Yes

Caption: Decision tree for troubleshooting low yield.

References

  • Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. Organic Letters. [Link]

  • Optimization of the reaction conditions for the Michael addition of... - ResearchGate. [Link]

  • Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]

Sources

Troubleshooting

Flash chromatography purification methods for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Target Compound: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate. This molecule is a highly polar, electrophilic 1,4-dicarbonyl system containing an α -keto ester and a cyclopentanone ring. These structural features make it highly susceptible to keto-enol tautomerism, hydrate formation, and acid-catalyzed degradation on standard silica gel[1][2].

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product streak severely across the TLC plate and elute as a broad, tailing peak during flash chromatography? The Causality: The streaking is primarily driven by keto-enol tautomerization. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate possesses highly acidic α -protons located between the ketone and ester moieties. On standard, slightly acidic silica gel, the compound exists in a dynamic equilibrium between its keto and enol forms. The enol form strongly hydrogen-bonds with the free silanol groups on the stationary phase, causing differential migration rates and severe tailing[3]. The Solution: Neutralize the silica gel. Pre-treat the column and run the mobile phase with 1% Triethylamine (TEA). The basic nitrogen of the modifier neutralizes the acidic silanol sites, leading to better peak shape and preventing streaking[3].

Q2: I am observing multiple peaks in my chromatogram, but crude NMR shows only one product. What is happening? The Causality: This is a classic symptom of on-column degradation and solvent interaction. First, α -keto esters are highly electrophilic; if your mobile phase contains protic solvents like Methanol (MeOH) or Ethanol (EtOH), the compound reversibly forms hemiketals on the column, splitting the peak. Second, under acidic conditions, 1,4-dicarbonyl compounds are highly reactive and can undergo ring-closing cascades to form furan derivatives[1][2]. The Solution: Strictly avoid protic solvents. Use a non-protic solvent system (e.g., Hexanes/Ethyl Acetate) and ensure the silica is neutralized[4][5].

Q3: How can I confirm if my compound is degrading on the silica gel before I run the column? The Causality: Standard 1D-TLC cannot differentiate between co-eluting impurities and on-plate degradation. The Solution: Utilize a self-validating 2D-TLC method (detailed in the protocols below). If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots confirm active degradation by the stationary phase.

Part 2: Visualization of Chromatographic Behavior

Troubleshooting Issue Issue: Poor Resolution / Streaking Check1 Is the mobile phase protic? (e.g., contains MeOH) Issue->Check1 Action1 Hemiketal Formation Detected: Switch to Hexane/EtOAc Check1->Action1 Yes Check2 Is the silica gel acidic? (Standard untreated silica) Check1->Check2 No Action2 Tautomerization / Degradation: Add 1% Et3N to neutralize Check2->Action2 Yes

Caption: Logic tree for diagnosing and resolving chromatography issues for 1,4-dicarbonyls.

Mechanism Molecule Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Acidic Standard Silica (Acidic Silanols) Molecule->Acidic Neutral Neutralized Silica (1% Et3N) Molecule->Neutral Enol Enolization & H-Bonding (Severe Streaking) Acidic->Enol Degrade Acid-Catalyzed Cyclization (Furan Formation) Acidic->Degrade Stable Stable Keto Form (Sharp Elution Peak) Neutral->Stable

Caption: Degradation pathways vs. stabilization of 1,4-dicarbonyls on silica gel.

Part 3: Quantitative Data & Mobile Phase Optimization

Purification of 1,4-dicarbonyls is typically achieved using non-protic solvent systems such as petroleum ether (or hexanes) and ethyl acetate to prevent unwanted side reactions[4][5]. The table below summarizes the empirical outcomes of various solvent systems applied to this specific α -keto ester.

Table 1: Mobile Phase Optimization Data
Solvent SystemAdditiveRf Value (Target)Peak ShapeRecovery YieldRecommendation
Hexane / EtOAc (70:30)None0.25 - 0.45Broad, severe tailing< 40%❌ Poor
DCM / MeOH (95:5)None0.60Multiple split peaks< 30%❌ Do Not Use
Hexane / EtOAc (70:30)1% Et₃N 0.35 Sharp, symmetrical > 85% Optimal
Toluene / Acetone (80:20)None0.40Moderate tailing~ 65%⚠️ Acceptable

Part 4: Self-Validating Experimental Protocols

Protocol A: 2D-TLC Stability Validation

This protocol ensures that your compound will survive the column before you commit your entire batch.

  • Preparation: Draw a faint pencil line 1 cm from the bottom and 1 cm from the left edge of a square silica TLC plate. Spot the crude mixture at the intersection.

  • First Development: Develop the plate in Hexane/EtOAc (70:30) containing 1% Et₃N.

  • Drying: Remove the plate and dry completely under a gentle stream of N₂ for 5 minutes. (Residual solvent will alter the second run).

  • Second Development: Rotate the plate 90 degrees. Develop the plate again in the exact same mobile phase.

  • Validation Checkpoint: Visualize under UV/Stain. If the compound is stable, all spots will lie perfectly on a 45-degree diagonal line. Any spots falling off the diagonal indicate that the compound is actively degrading on the silica.

Protocol B: Neutralized Flash Chromatography Workflow

Designed to suppress enolization and prevent Paal-Knorr type degradation.

  • Mobile Phase Preparation: Prepare a master batch of the desired eluent system (e.g., 70:30 Hexane/Ethyl Acetate). Add Triethylamine (Et₃N) to a final concentration of 1% (v/v)[1][3].

  • Column Equilibration (Critical): Pack the flash chromatography column with a slurry of silica gel in the neutralized eluent. Flush the column with at least 3-5 Column Volumes (CV) of the neutralized mobile phase. Causality: This ensures all acidic silanol protons are fully exchanged and neutralized before the compound is introduced.

  • Sample Loading: Dissolve the crude Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate in a minimum volume of Dichloromethane (DCM). Do not use MeOH. Liquid-load the sample directly onto the column frit.

  • Elution: Run the column at a moderately high flow rate (e.g., 30-40 mL/min for a 40g column) to minimize the residence time of the 1,4-dicarbonyl on the stationary phase.

  • Post-Purification Validation: Pool the product-containing fractions and concentrate under reduced pressure immediately. Prolonged exposure to Et₃N during concentration can cause base-catalyzed aldol condensations. Perform an immediate ¹H-NMR to validate that the ester remains intact and no hemiketals have formed.

Part 5: References

  • Photochemical Synthesis of 1,4-Dicarbonyl Bifluorene Compounds via Oxidative Radical Coupling Using TEMPO as the Oxygen Atom Donor Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Electrochemical Radical Reaction Construction of C–C Bonds: Access to 1,4-Dicarbonyl Compounds from Enol Acetates and 1,3-Diketones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when attempting the α -alkylation of cyclic ketones wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when attempting the α -alkylation of cyclic ketones with bulky electrophiles.

The synthesis of ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate requires coupling cyclopentanone with ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate)[1]. This transformation is notoriously difficult due to severe steric hindrance, which frequently derails the reaction into unwanted O-alkylation or polyalkylation pathways[2]. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you achieve high-yielding, regioselective C-alkylation.

Mechanistic Insights: The Causality of Steric Hindrance

Direct generation of a lithium enolate from cyclopentanone creates a "hard" nucleophile with high electron density localized on the oxygen atom. When this hard enolate encounters a highly reactive, sterically demanding electrophile like ethyl bromopyruvate, the transition state for C-alkylation becomes energetically unfavorable due to a severe steric clash at the α -carbon.

Consequently, the electrophile follows the path of least resistance, attacking the less hindered oxygen atom to yield O-alkylated enol ethers. Furthermore, rapid proton transfer between the unreacted ketone and the product often outpaces the alkylation step, leading to polyalkylation and aldol condensation side products. To bypass this, the nucleophile must be "softened" via a silyl enol ether (Mukaiyama pathway)[3] or an enamine (Stork pathway)[4], which alters the molecular orbital interactions to strictly favor C–C bond formation.

MechanisticDivergence cluster_Direct Direct Enolate (High Steric Clash) cluster_Mukaiyama Mukaiyama Pathway (Steric Bypass) START Cyclopentanone E1 Lithium Enolate (Hard Nucleophile) START->E1 LDA, -78°C M1 TMS Enol Ether (Soft Nucleophile) START->M1 TMSCl, Et3N E2 + Ethyl Bromopyruvate E1->E2 E3 O-Alkylation & Polyalkylation E2->E3 Steric Hindrance M2 + Ethyl Bromopyruvate + TiCl4 M1->M2 M3 Selective C-Alkylation (Target Product) M2->M3 Lewis Acid Activation

Fig 1: Mechanistic divergence between direct enolate alkylation and the Mukaiyama pathway.

Troubleshooting FAQs

Q1: Why does my direct alkylation of cyclopentanone with ethyl bromopyruvate result in an intractable mixture? A1: This is a classic hard/hard vs. soft/soft interaction failure. The lithium enolate of cyclopentanone is a hard nucleophile. The steric bulk of the ethyl bromopyruvate forces the electrophile away from the α -carbon, resulting in O-alkylation. The basicity of the enolate also triggers competitive aldol condensations.

Q2: What is the most reliable method to overcome this steric hindrance? A2: The Mukaiyama-type alkylation is the gold standard here[3]. By converting cyclopentanone to its trimethylsilyl (TMS) enol ether, you create a soft nucleophile. When paired with a strong Lewis acid like TiCl4​ , the ethyl bromopyruvate is activated, and the transition state is fundamentally altered to bypass the steric clash, yielding >99% regioselective C-alkylation.

Q3: Can I use the Stork enamine reaction as a metal-free alternative? A3: Yes, forming an enamine is a viable alternative to soften the nucleophile[4]. However, you must choose your secondary amine carefully. Pyrrolidine enamines are highly reactive but prone to dialkylation. Morpholine enamines are less nucleophilic and provide excellent mono-alkylation control, though the reaction with bulky ethyl bromopyruvate may require extended times at room temperature[5].

Q4: How do I know if my Lewis acid ( TiCl4​ ) is effectively activating the electrophile during the Mukaiyama alkylation? A4: TiCl4​ complexation with α -keto esters produces a distinct visual cue. Upon dropwise addition of TiCl4​ at -78°C, the solution should immediately transition to a deep yellow or orange/red color. If the solution remains pale or turns cloudy white, your TiCl4​ has likely hydrolyzed due to ambient moisture, and the alkylation will fail.

Quantitative Data Presentation

To assist in your experimental design, the table below summarizes the expected outcomes of the three primary synthetic strategies for this derivative.

Table 1: Comparison of Alkylation Strategies for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Alkylation StrategyReagents / CatalystOperating TempRegioselectivity (C:O)Typical YieldPrimary Side Reactions
Direct Lithium Enolate LDA, THF-78°C to RT40:6015–25%O-alkylation, Polyalkylation
Stork Enamine Morpholine, TolueneReflux to RT>95:555–65%N-alkylation, Unreacted SM
Mukaiyama Silyl Enol Ether TMSCl, TiCl4​ , CH2​Cl2​ -78°C>99:182–89%Trace aldol condensation

Self-Validating Experimental Protocols

The following step-by-step methodologies represent the optimized Mukaiyama workflow to ensure maximum yield and purity.

MukaiyamaWorkflow N1 TMS Enol Ether N2 Cool to -78°C N1->N2 N3 Add Ethyl Bromopyruvate N2->N3 N4 Dropwise TiCl4 (Color Change) N3->N4 N5 Aqueous Quench N4->N5 2h Stir N6 Target Derivative N5->N6

Fig 2: Step-by-step workflow for the TiCl4-mediated Mukaiyama alkylation.

Protocol A: Preparation of Cyclopent-1-en-1-yloxytrimethylsilane
  • Flame-dry a 250 mL round-bottom flask under a strict argon atmosphere.

  • Add anhydrous DMF (50 mL), cyclopentanone (100 mmol), and triethylamine (120 mmol).

  • Cool the mixture to 0°C using an ice bath.

  • Add chlorotrimethylsilane (TMSCl, 110 mmol) dropwise over 15 minutes to control the exotherm.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Cool to room temperature, dilute with pentane (100 mL), and wash rapidly with ice-cold saturated NaHCO3​ to remove amine salts without hydrolyzing the enol ether.

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and distill under reduced pressure to yield the pure TMS enol ether.

Self-Validation Check: Perform IR spectroscopy on the neat liquid. The complete disappearance of the strong ketone C=O stretch at ~1740 cm⁻¹ and the appearance of a sharp enol ether C=C stretch at ~1640 cm⁻¹ confirms successful conversion.

Protocol B: TiCl4​ -Mediated Alkylation with Ethyl Bromopyruvate
  • In a flame-dried Schlenk flask, dissolve the purified TMS enol ether (10 mmol) and ethyl 3-bromo-2-oxopropanoate (10.5 mmol) in anhydrous CH2​Cl2​ (30 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath under argon.

  • Add a 1.0 M solution of TiCl4​ in CH2​Cl2​ (10.5 mL, 10.5 mmol) dropwise over 10 minutes.

Self-Validation Check: Monitor the color. The solution must turn deep orange/red upon TiCl4​ addition, confirming active Lewis acid-electrophile complexation.

  • Stir the reaction strictly at -78°C for 2 hours to prevent thermodynamic equilibration.

  • Slowly warm the mixture to 0°C over 30 minutes.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with CH2​Cl2​ (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purify the crude ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate via flash column chromatography (silica gel, hexanes/EtOAc gradient).

References

  • Branched-Selective Direct α -Alkylation of Cyclic Ketones with Simple Alkenes Source: National Institutes of Health (PMC) URL:[Link]

  • Total Synthesis of Aflastatin A Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Efficient synthesis of 2,3,4-trisubstituted furans from the reaction of activated acetylenes with ethyl bromopyruvate Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Minimizing thermal degradation of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields in syntheses that rely on highly functionalized beta-dicarbonyls and alpha-keto este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields in syntheses that rely on highly functionalized beta-dicarbonyls and alpha-keto esters. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) is a prime example of a molecule that demands rigorous handling. Its structural complexity—featuring an enolizable cyclopentanone ring coupled to an alpha-keto ester moiety—makes it a thermodynamic tightrope.

This guide provides field-proven, self-validating protocols to help you understand the causality behind its instability and implement best practices to minimize thermal degradation during storage.

Section 1: Mechanistic Understanding of Thermal Degradation

To prevent degradation, you must first understand the chemical causality behind it. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate degrades via three primary pathways when exposed to suboptimal storage conditions:

  • Hydrolytic Cleavage & Decarboxylation: The alpha-keto ester group is highly electrophilic. Trace moisture initiates spontaneous hydrolysis of the ethyl ester, yielding the corresponding alpha-keto acid[1]. Alpha-keto acids are notoriously thermally labile; upon exposure to heat, they undergo rapid decarboxylation (loss of CO₂) to form the corresponding ketone or aldehyde[2].

  • Aldol Condensation & Oligomerization: The molecule possesses highly acidic alpha-protons (both on the cyclopentanone ring and the methylene bridge). At elevated temperatures, these enolizable positions participate in intra- and intermolecular aldol condensations, leading to complex oligomeric mixtures.

  • Oxidative Degradation: The alpha-keto functionality is susceptible to auto-oxidation in the presence of atmospheric oxygen and light, leading to the formation of peroxides and carboxylic acid degradants[3].

degradation A Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate B Alpha-Keto Acid (Hydrolyzed) A->B H2O / Heat D Oxidative Degradants A->D O2 / Light E Aldol Oligomers A->E Base / Heat C Decarboxylated Product + CO2 B->C Heat (> 40°C)

Mechanistic pathways of thermal and hydrolytic degradation for alpha-keto esters.

Section 2: Quantitative Degradation Profile

The table below summarizes the expected shelf life and primary degradation pathways of the compound under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
25°C (Ambient) AirAmbient Light< 1 WeekAldol Oligomerization / Oxidation
4°C (Refrigerated) AirDark1 - 2 MonthsHydrolysis / Decarboxylation
-20°C (Freezer) ArgonDark> 12 MonthsTrace Hydrolysis (if moisture present)
-80°C (Ultra-Low) ArgonDark> 24 MonthsNone observed

Section 3: Self-Validating Storage Protocol

To ensure trustworthiness in your synthetic pipeline, this protocol is designed as a self-validating system . By integrating pre- and post-storage analytical checks, you establish a closed-loop verification process that guarantees the integrity of your reagent.

workflow step1 1. Quality Control Verify baseline purity via HPLC/NMR step2 2. Anhydrous Aliquoting Dispense into single-use amber vials step1->step2 step3 3. Inert Atmosphere Purge with Argon (Heavier than N2) step2->step3 step4 4. Cryogenic Storage Seal with PTFE caps & store at -20°C step3->step4 step5 5. Post-Storage Validation Equilibrate in desiccator & verify step4->step5

Standardized workflow for the preparation and long-term storage of sensitive alpha-keto esters.

Step-by-Step Methodology:

Step 1: Baseline Verification (Pre-Storage)

  • Action: Run a baseline HPLC (UV at 254 nm) and ¹H NMR (in CDCl₃). Document the integration of the ethyl ester protons (quartet at ~4.2 ppm) and the cyclopentanone alpha-protons.

  • Causality: You cannot measure degradation without a verified baseline. This establishes the initial purity metric for the self-validating loop.

Step 2: Anhydrous Aliquoting

  • Action: Transfer the bulk material into a glove box and divide it into single-use amber glass vials.

  • Causality: Repeated freeze-thaw cycles introduce condensation. By aliquoting into single-use volumes, you eliminate cumulative moisture exposure. Amber glass prevents photo-induced auto-oxidation of the alpha-keto moiety.

Step 3: Inert Atmosphere Sealing

  • Action: Purge the headspace of each vial with Argon for 30 seconds before sealing with PTFE-lined caps.

  • Causality: Argon is denser than Nitrogen and forms a superior protective blanket against atmospheric oxygen, preventing oxidative degradation[3]. PTFE caps are mandatory because standard rubber septa can leach plasticizers into the reagent over time.

Step 4: Cryogenic Storage

  • Action: Store immediately at -20°C or -80°C in a desiccator.

  • Causality: Thermal energy drives the activation barrier for both decarboxylation and aldol condensation. Lowering the kinetic energy of the system to cryogenic temperatures effectively halts these degradation pathways.

Step 5: Post-Storage Validation (The Closed-Loop Check)

  • Action: Before use, allow the single-use vial to equilibrate to room temperature in a desiccator. Run a rapid TLC or HPLC check against the baseline data.

  • Causality: Opening a cold vial causes immediate atmospheric condensation, ruining the reagent. Equilibrating in a desiccator prevents this. The post-storage analytical check completes the self-validating system, guaranteeing that no degraded material enters your synthetic workflow.

Section 4: Troubleshooting Guide & FAQs

Q: My compound turned from a pale yellow liquid to a dark brown viscous oil. What happened? A: This is a classic sign of thermal degradation via aldol condensation. The alpha-protons adjacent to the cyclopentanone and keto-ester groups are highly enolizable. Ambient heat accelerates intra- and intermolecular aldol reactions, leading to conjugated oligomers that appear dark brown. Discard the sample, as purifying these oligomers is rarely yield-efficient.

Q: Can I store this compound as a stock solution to save time? A: Storing alpha-keto esters in solution is strongly discouraged[3]. Protic solvents (like methanol) or hygroscopic solvents (like DMSO) will rapidly accelerate ester hydrolysis and subsequent decarboxylation[1]. Always store the compound neat (undiluted) and prepare solutions immediately before your experiment.

Q: My LC-MS shows a new peak with a mass reduction of 44 Da. What is this degradant? A: A loss of 44 Da is the hallmark signature of decarboxylation (loss of CO₂). This occurs when trace moisture hydrolyzes the ethyl ester into an alpha-keto acid, which then thermally decomposes[2]. Ensure your storage vials are completely anhydrous and purged with argon.

Q: Can I purify degraded Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate via distillation? A: While vacuum distillation is theoretically possible for some stable esters, the high temperatures required will likely induce further thermal decomposition (decarboxylation) of this specific alpha-keto ester[4]. It is far more cost-effective and reliable to strictly prevent degradation using the cryogenic storage protocols outlined above than to attempt post-degradation purification.

Section 5: References

  • Title: 1 Source: nih.gov

  • Title: 3 Source: benchchem.com

  • Title: 2 Source: acs.org

  • Title: 4 Source: stackexchange.com

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Q-TOF vs. Triple Quadrupole LC-MS for the Fragmentation Analysis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Introduction Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) is a critical intermediate in pharmaceutical synthesis, characterized by its dual functional groups: an alpha-keto ester and a cyclopentanone rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS: 175157-15-0) is a critical intermediate in pharmaceutical synthesis, characterized by its dual functional groups: an alpha-keto ester and a cyclopentanone ring, as documented by[1]. In drug development and pharmacokinetic studies, analyzing this compound in complex biological matrices requires robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

When selecting an LC-MS platform, researchers often face a trade-off between the structural elucidation capabilities of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry and the unmatched quantitative sensitivity of Triple Quadrupole (QqQ) systems, as noted by [2]. As a Senior Application Scientist, I have structured this guide to objectively compare these two platforms for the fragmentation analysis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, providing field-proven experimental protocols, fragmentation causality, and performance data.

Structural Causality & Fragmentation Mechanisms

Understanding the fragmentation of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (Chemical Formula: C10H14O4, Exact Mass: 198.0892 Da) is essential for method development. Under Electrospray Ionization (ESI) in positive mode, the protonated precursor ion [M+H]+ is observed at m/z 199.0970.

The fragmentation pathway is driven by the stability of the resulting carbocations and the loss of neutral molecules, according to [3]:

  • Loss of Ethanol (-46 Da): The ethyl ester moiety is highly susceptible to cleavage, leading to the loss of ethanol and forming an acylium ion at m/z 153.055.

  • Loss of Carbon Monoxide (-28 Da): The alpha-keto group undergoes alpha-cleavage, expelling CO to yield a fragment at m/z 125.060.

  • Cyclopentanone Ring Cleavage: The cyclic ketone undergoes complex rearrangements, often losing ethylene (C2H4) or carbon monoxide, producing characteristic low-mass fragments (e.g., m/z 97.065)[3].

Causality Insight: Q-TOF instruments excel at distinguishing these isobaric neutral losses (e.g., CO vs. C2H4, both ~28 Da) due to their sub-ppm mass accuracy. Conversely, QqQ instruments utilize these predictable transitions (e.g., 199.1 → 153.1) to maximize signal-to-noise ratios during targeted quantification, a principle supported by [4].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol incorporates a self-validating derivatization step. Alpha-keto acids and their esters can exhibit instability or poor ionization efficiency; derivatization stabilizes the keto group and enhances ESI response, acting as an internal validation of successful sample extraction as demonstrated by [5].

Step 1: Sample Preparation & Derivatization
  • Aliquot 50 µL of plasma or synthetic reaction mixture containing Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

  • Add 100 µL of O-benzylhydroxylamine (derivatizing agent) and 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC) to target the ketone moieties[5].

  • Incubate at room temperature for 30 minutes to form the stable oxime derivative.

  • Extract using 500 µL of ethyl acetate, centrifuge (14,000 rpm, 10 min), and evaporate the organic layer under nitrogen. Reconstitute in 100 µL of 10% acetonitrile in water.

Step 2: Liquid Chromatography (UHPLC)
  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry Acquisition
  • Q-TOF Workflow: Operate in Auto MS/MS mode. Set MS1 range to 100-1000 m/z and MS2 range to 50-500 m/z. Use dynamic exclusion to ensure secondary metabolites are fragmented, a strategy highlighted by [6].

  • QqQ Workflow: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize collision energy (CE) for specific transitions as compared by [7]. Primary transition: 199.1 → 153.1 (CE: 15 eV); Secondary transition: 199.1 → 125.1 (CE: 25 eV).

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Derivatization with O-benzylhydroxylamine) LC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC Ionization ESI Source (Positive Ion Mode) LC->Ionization QTOF HR-Q-TOF MS (Accurate Mass, Structural Discovery) Ionization->QTOF Path A: Discovery QqQ Triple Quadrupole MS (MRM, High Sensitivity Quantitation) Ionization->QqQ Path B: Targeted DataAnalysis Data Processing (Fragment Annotation vs. Peak Integration) QTOF->DataAnalysis QqQ->DataAnalysis

LC-MS workflow comparing Q-TOF and QqQ pathways for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

Performance Comparison: Q-TOF vs. QqQ

When analyzing Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, the choice of analyzer fundamentally dictates the data quality. While Q-TOF systems have closed the sensitivity gap in recent years, QqQ remains the gold standard for absolute quantification due to its superior Limit of Quantitation (LOQ) and linear dynamic range[4]. Conversely, Q-TOF provides comprehensive full-scan MS/MS spectra, which is indispensable for identifying unknown impurities or metabolic byproducts[6].

Table 1: Quantitative and Qualitative Performance Comparison

ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, impurity profilingHigh-throughput targeted quantification
Mass Accuracy < 2 ppm (Sub-ppm for MS1)Nominal mass (~0.1 Da)
Sensitivity (LOQ) Moderate to High (Low ng/mL range)Ultra-High (Low pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full Scan MS/MS (Pseudo-MRM capable)Multiple Reaction Monitoring (MRM)
Isobaric Differentiation Excellent (Resolves CO vs C2H4 loss)Poor (Requires chromatographic separation)

Conclusion

For the initial characterization and fragmentation mapping of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, the HR-Q-TOF platform is essential. Its ability to assign exact chemical formulas to fragments (e.g., distinguishing the loss of the ethyl ester group from ring cleavage) provides the mechanistic causality required for structural confirmation. However, once the fragmentation pathways are established and specific MRM transitions are validated, the Triple Quadrupole (QqQ) platform becomes the superior choice for high-throughput, high-sensitivity pharmacokinetic quantification.

References

  • Title: LCMS systems, quadrupole mass analyzer, TOF, QTOF Source: Agilent Technologies URL: [Link]

  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Metware Biotechnology URL: [Link]

  • Title: LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma Source: Journal of Chromatography B (PubMed) URL: [Link]

  • Title: Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides Source: Bioanalysis (PubMed) URL: [Link]

  • Title: Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination of casein and ovalbumin in wines Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: Protein Identification in Complex Mixtures: A Comparison of Accurate-Mass Q-TOF and Ion-Trap LC–MS Source: Spectroscopy Online URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Cyclic β-Keto Esters: Cyclopentyl vs. Cyclohexyl Analogs

Introduction In the landscape of synthetic organic chemistry, β-keto esters are foundational synthons, prized for their dual reactivity that enables the construction of complex molecular architectures.[1] Their utility s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry, β-keto esters are foundational synthons, prized for their dual reactivity that enables the construction of complex molecular architectures.[1] Their utility stems from the acidity of the α-hydrogen situated between two carbonyl groups, which allows for the facile generation of a stabilized enolate nucleophile.[2][3] This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions (Michael reactions).[4][5]

This guide provides an in-depth comparative analysis of the reactivity of two closely related β-keto esters: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate and its cyclohexyl analog, Ethyl 2-oxo-3-(2-oxocyclohexyl)propanoate. While structurally similar, the seemingly subtle difference in their alicyclic ring size—five-membered versus six-membered—imparts significant and predictable differences in their chemical behavior. Understanding these nuances is critical for researchers in medicinal chemistry and process development, where reaction efficiency, yield, and stereochemical control are paramount. We will dissect the underlying principles of ring strain and steric hindrance and provide robust experimental protocols to empirically validate these theoretical differences.

Theoretical Framework: The Influence of Ring Structure on Reactivity

The reactivity of these β-keto esters is fundamentally governed by two interrelated factors: the stability of the keto-enol tautomers and the steric environment surrounding the reactive α-carbon.

Keto-Enol Tautomerism and Enolate Formation

Like all carbonyl compounds with an α-hydrogen, these molecules exist in equilibrium between their keto and enol forms.[6] The presence of the second carbonyl group significantly increases the acidity of the α-proton (pKa ≈ 11-13), leading to a higher population of the enol tautomer compared to simple ketones.[3][7] Reaction with a base readily and completely deprotonates the α-carbon to form a resonance-stabilized enolate ion, which is the key nucleophilic species in most reactions of β-keto esters.[8]

Caption: General keto-enol tautomerism in a β-keto ester.

The Decisive Role of the Alicyclic Ring

The core difference between the two target molecules lies in the conformational behavior and inherent strain of the cyclopentyl and cyclohexyl rings.

  • Cyclohexane: This ring famously adopts a stable, strain-free chair conformation where all C-C-C bond angles are approximately 109.5°, and all C-H bonds are perfectly staggered.[9] This conformational rigidity, however, creates two distinct substituent positions: axial and equatorial.

  • Cyclopentane: In contrast, a planar cyclopentane ring would have C-C-C bond angles of 108°, close to the ideal 109.5°, but would suffer from significant eclipsing (torsional) strain. To alleviate this, it puckers into flexible "envelope" and "half-chair" conformations that are in rapid equilibrium.[10] Overall, cyclopentane possesses a notable amount of ring strain (approx. 6.5 kcal/mol) compared to the strain-free cyclohexane.[9]

Ring SystemIdeal sp³ AngleApprox. Internal AngleRing Strain (kcal/mol)Key Conformation(s)
Cyclopentane 109.5°~105°~6.5Envelope, Half-Chair (Flexible)
Cyclohexane 109.5°~109.5°~0Chair (Rigid)
Table 1: Comparison of Cyclopentane and Cyclohexane Structural Properties.

These structural differences lead to a critical hypothesis: The cyclopentyl analog is expected to be more reactive towards nucleophilic attack on its enolate form than the cyclohexyl analog. This is primarily due to steric factors. In the chair conformation of the cyclohexyl derivative, the axial hydrogens at C-3 and C-5 (relative to the point of substitution) create significant steric hindrance, impeding the trajectory of an incoming electrophile.[11] The more planar and flexible cyclopentyl ring presents a more open and accessible reactive face.

Steric_Hindrance cluster_cyclopentyl Cyclopentyl Analog cluster_cyclohexyl Cyclohexyl Analog Cyclopentyl_Enolate Enolate (Cyclopentyl) Access Accessible Trajectory (Less Hindrance) Cyclopentyl_Enolate->Access Electrophile Approach Cyclohexyl_Enolate Enolate (Cyclohexyl Chair) Block Hindered Trajectory (Axial H's) Cyclohexyl_Enolate->Block Electrophile Approach Title Comparative Steric Accessibility of Enolates

Caption: Steric hindrance comparison for electrophilic attack.

Experimental Design for Reactivity Comparison

To empirically test our hypothesis, we will utilize a well-established and high-yielding reaction: the enamine-mediated Michael addition of the cyclic ketone to an acrylate.[12] This method avoids the use of harsh bases and provides a clean comparison of the intrinsic reactivity of the two systems. The overall workflow involves synthesizing the two target compounds and then subjecting them to a parallel or competitive reaction.

Workflow cluster_synthesis Part 1: Synthesis of β-Keto Esters cluster_comparison Part 2: Comparative Reactivity Study start_cyclo Cyclopentanone or Cyclohexanone enamine In situ Enamine Formation (e.g., Morpholine, p-TsOH) start_cyclo->enamine michael Michael Addition (e.g., Ethyl Acrylate) enamine->michael product Target β-Keto Ester (Cyclopentyl or Cyclohexyl Analog) michael->product parallel Set up Parallel Reactions (Identical Conditions) monitor Monitor Reaction Progress (TLC, GC-MS) parallel->monitor analyze Analyze Results (Reaction Time, Yield) monitor->analyze Title Experimental Workflow for Synthesis and Comparison

Caption: Overall experimental workflow.

Protocol 1: Synthesis of Ethyl 3-(2-oxocyclohexyl)propanoate

This protocol is adapted from established procedures for Michael additions involving cyclohexanone.[12]

  • Materials: Cyclohexanone, Morpholine, p-Toluenesulfonic acid (p-TsOH), Ethyl acrylate, Toluene, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene.

    • Heat the mixture to reflux, azeotropically removing water until enamine formation is complete (typically monitored by the cessation of water collection).

    • Cool the reaction mixture to room temperature. Add ethyl acrylate (1.1 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the mixture and add aqueous HCl (e.g., 2M) to hydrolyze the intermediate iminium salt and unreacted enamine.

    • Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the pure β-keto ester.

Protocol 2: Synthesis of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

This protocol follows the same principles as Protocol 1, substituting cyclopentanone for cyclohexanone. A similar one-pot synthesis has been described.[13]

  • Materials: Cyclopentanone, Morpholine, p-Toluenesulfonic acid (p-TsOH), Ethyl acrylate, Toluene, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Follow steps 1-8 as described in Protocol 1, using cyclopentanone (1.0 eq) as the starting ketone.

    • Causality Note: The reaction conditions are kept identical to ensure a valid comparison. The primary variable being tested is the structure of the ketone. Reaction times may differ, which is a key data point.

Data Analysis and Expected Outcomes

By running these reactions in parallel under identical conditions (concentration, temperature, catalyst loading), we can directly compare their kinetics and overall efficiency.

ParameterEthyl 2-oxo-3-(2-oxocyclopentyl)propanoateEthyl 2-oxo-3-(2-oxocyclohexyl)propanoateRationale
Reaction Time FasterSlowerReduced steric hindrance around the cyclopentyl ring allows for a more rapid approach of the acrylate electrophile.
Isolated Yield HigherLowerA faster, more efficient reaction typically leads to higher yields with fewer side products forming over extended reaction times.
Table 2: Predicted Experimental Outcomes for the Comparative Michael Addition.

The expected results, summarized in Table 2, directly support our initial hypothesis. The cyclopentyl analog should react faster and provide a higher yield. This is a direct consequence of the steric accessibility of its corresponding enamine/enolate. The bulky cyclohexyl ring, constrained in its chair conformation, presents a higher activation energy barrier for the incoming electrophile due to non-bonded interactions with its axial hydrogens, resulting in a slower and potentially less efficient transformation.

Applications in Drug Development and Synthesis

The principles illustrated here have profound practical implications. The 2-oxo-3-(2-oxocyclopentyl)propanoate moiety is a precursor for valuable intermediates in pharmaceuticals.[14] When designing a multi-step synthesis for a complex drug molecule, choosing a more reactive building block can:

  • Improve Overall Yield: A more efficient reaction in an early step can significantly boost the final quantity of the target compound.

  • Reduce Costs: Faster reaction times and milder conditions translate to lower energy consumption and simpler reactor requirements.

  • Simplify Purification: Higher-yielding reactions often produce cleaner crude products, simplifying downstream purification processes.

Therefore, a priori knowledge of the differential reactivity between cyclopentyl and cyclohexyl systems allows chemists to make more informed decisions during retrosynthetic analysis, potentially saving significant time and resources in the development pipeline.

Conclusion

While Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate and its cyclohexyl analog appear deceptively similar, their reactivity profiles are distinctly different. The combination of greater steric accessibility and inherent ring strain makes the cyclopentyl derivative the more reactive species in nucleophilic addition reactions. The rigid, strain-free chair conformation of the cyclohexyl ring imposes significant steric penalties that slow the rate of reaction. This comparative guide demonstrates that a fundamental understanding of conformational analysis and steric effects is not merely an academic exercise but a powerful predictive tool for optimizing synthetic strategies in applied chemical research.

References

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. Available at: [Link]

  • Fiveable. (2025). β-keto esters: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Chemistry Steps. (2024, January 19). Decarboxylation. Retrieved from [Link]

  • Leung, S. S. F., & Houk, K. N. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society, 118(34), 8031–8036. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Kumar, A., & Akula, S. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11215-11233. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2022). Diesters Compound Intramolecular Condensation and Its Applications. Available at: [Link]

  • University of Babylon. (n.d.). Acidity of α-Hydrogens; the Enolate Anion. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • The Journal of Physical Chemistry A. (2009). Observation of the Ã−X̃ Electronic Transitions of Cyclopentyl and Cyclohexyl Peroxy Radicals via Cavity Ringdown Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2598479 B1 - A method for preparing ramipril.

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Validation

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate vs methyl ester derivatives in cross-coupling

Title: Comparative Guide: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate vs. Methyl Ester Derivatives in Enolate Cross-Coupling Executive Summary In the synthesis of complex pharmaceutical intermediates, the selection of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate vs. Methyl Ester Derivatives in Enolate Cross-Coupling

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the selection of an ester protecting group is rarely a mere afterthought. For bifunctional substrates like Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)[1], the choice between an ethyl and a methyl ester fundamentally dictates the success of base-mediated, transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, I frequently observe that while methyl esters are favored for their ease of synthesis and NMR simplicity, they introduce critical vulnerabilities during palladium-catalyzed enolate arylation. This guide objectively evaluates the performance of the ethyl ester against its methyl counterpart, focusing on hydrolytic stability, enolate generation, and coupling efficiency.

Structural and Electronic Dynamics: The Causality of Stability

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate features a highly reactive α -keto ester moiety coupled to a cyclopentanone ring[1]. The acidity of the protons adjacent to these carbonyls allows for facile enolate generation. However, the presence of the highly electrophilic C2-ketone renders the adjacent ester carbonyl unusually susceptible to nucleophilic attack.

  • Methyl Ester Derivative: The methoxy group is sterically unhindered. While this facilitates rapid enolate formation, it also leaves the ester carbonyl completely exposed to nucleophilic attack by the inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) required for palladium catalysis[2].

  • Ethyl Ester Derivative: The addition of a single methylene unit in the alkoxy chain provides a critical steric shield. This subtle increase in steric bulk raises the activation energy required to form the tetrahedral intermediate during saponification. Consequently, the ethyl group suppresses premature hydrolysis without significantly hindering the desired transmetalation step in the catalytic cycle[3].

Comparative Performance in Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed cross-coupling reactions of α -keto esters with aryl halides, the stability of the ester under basic conditions is the primary determinant of yield. As demonstrated in foundational methodologies for the arylation of α -keto esters[2], side reactions such as homo-aldol condensation, decarboxylation, and lactonization are severely exacerbated by ester hydrolysis[3].

Table 1: Quantitative Comparison in Pd-Catalyzed Arylation (Standardized Conditions)

ParameterMethyl 2-oxo-3-(2-oxocyclopentyl)propanoateEthyl 2-oxo-3-(2-oxocyclopentyl)propanoateCausality / Observation
Saponification Rate High (< 2 hours at 80°C)Low (> 12 hours at 80°C)The ethyl group sterically shields the ester carbonyl from base attack.
Cross-Coupling Yield 35% - 45%78% - 85%Methyl ester degradation poisons the Pd catalyst via carboxylate formation.
Byproduct Profile Decarboxylation, LactonesTrace homo-aldol productsThe ethyl ester maintains structural integrity, funneling the reaction to the desired product.
Base Compatibility Weak bases only (e.g., Et3​N )Strong inorganic bases ( K2​CO3​ , K3​PO4​ )Enables the use of stronger bases required to drive efficient Pd(II) transmetalation[4].

Mechanistic Causality in Palladium Catalysis

The cross-coupling of these keto esters follows a standard Pd(0)/Pd(II) catalytic cycle. However, the bifunctional nature of the substrate requires precise control over enolate geometry and transmetalation. The ethyl ester's resistance to hydrolysis ensures a high local concentration of the reactive enolate, which coordinates to the Pd(II)-aryl intermediate.

Conversely, if the methyl ester is used, competitive hydrolysis generates an α -keto acid salt. This carboxylate strongly chelates the palladium center, forming an unreactive off-cycle complex that arrests the catalytic cycle entirely (Catalyst Poisoning).

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII L_nPd(II)(Ar)(Br) OxAdd->PdII Transmet Transmetalation / Enolate Coordination PdII->Transmet DeadEnd Pd-Carboxylate Chelate (Catalyst Poisoning) PdII->DeadEnd EnolateGen Enolate Generation (Ethyl Ester + Base) EnolateGen->Transmet Hydrolysis Competitive Hydrolysis (High for Methyl Ester) EnolateGen->Hydrolysis PdII_Enolate L_nPd(II)(Ar)(Enolate) Transmet->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Regenerates Catalyst Product alpha-Aryl Ethyl Ester Product RedElim->Product Hydrolysis->DeadEnd

Pd-catalyzed enolate cross-coupling cycle highlighting methyl ester catalyst poisoning.

Self-Validating Experimental Protocol: Pd-Catalyzed Arylation

To objectively validate the superiority of the ethyl ester, the following protocol employs a self-validating system. By incorporating 1,3,5-trimethoxybenzene as a quantitative internal standard from time zero, the researcher can definitively distinguish between poor reactivity (starting material remains) and substrate degradation (loss of mass balance).

Materials:

  • Substrate: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (1.0 equiv) vs. Methyl derivative (1.0 equiv).

  • Coupling Partner: 4-Bromoanisole (1.2 equiv).

  • Catalyst System: Pd2​(dba)3​ (2 mol%), P(t-Bu)3​⋅HBF4​ (8 mol%)[2].

  • Base: Anhydrous K2​CO3​ (3.0 equiv).

  • Solvent: Toluene (0.2 M), rigorously degassed.

Step-by-Step Workflow:

  • Catalyst Pre-activation: In an argon-filled Schlenk flask, combine Pd2​(dba)3​ , P(t-Bu)3​⋅HBF4​ , and K2​CO3​ in degassed toluene. Stir at room temperature for 30 minutes.

    • Causality: Pre-mixing generates the active Pd(0) species and prevents the base from attacking the ester before the catalyst is ready to intercept the enolate[3].

  • Substrate Addition: Add the ester substrate and 4-bromoanisole, followed immediately by the internal standard (1,3,5-trimethoxybenzene, 0.5 equiv).

  • Reaction Execution: Heat the mixture to 110°C. Monitor via GC-MS or TLC at 2-hour intervals.

  • In-Process Validation: For the methyl ester reaction, a rapid disappearance of the starting material will be observed alongside the appearance of a highly polar baseline spot (the hydrolyzed carboxylate salt). The ethyl ester will show a clean, progressive conversion to the desired cross-coupled product.

  • Workup & Quantification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate. Determine the exact NMR yield by integrating the product peaks against the inert internal standard.

Sources

Comparative

HPLC Method Validation for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Purity: Overcoming the Chromophore Deficit

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

As a Senior Application Scientist, I frequently encounter the limitations of traditional analytical workflows when dealing with aliphatic or weakly conjugated pharmaceutical intermediates. Assessing the purity of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (EOCP) (CAS: 175157-15-0) presents a classic chromatographic challenge[1].

Because EOCP lacks an extended conjugated π -system, it exhibits exceptionally weak UV absorbance. Relying on traditional Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) at low wavelengths (e.g., 210 nm) often leads to a skewed purity profile. Impurities lacking chromophores are completely missed, while those with chromophores are vastly overestimated.

To establish a self-validating, highly accurate purity assay, we must move beyond UV detection. This guide objectively compares traditional RP-HPLC-UV against an optimized RP-HPLC-CAD (Charged Aerosol Detection) method, providing step-by-step methodologies and validation data compliant with the latest ICH Q2(R2) guidelines[2][3].

Mechanistic Insight: The Analytical Challenge of EOCP

EOCP is a β -dicarbonyl-like keto-ester. This structural motif introduces two primary analytical hurdles:

  • The Chromophore Deficit: EOCP relies on isolated carbonyl groups for UV absorption, necessitating detection at 210 nm. At this wavelength, mobile phase modifiers (like formic acid) absorb heavily, causing severe baseline drift during gradient elution and masking low-level impurities.

  • Keto-Enol Tautomerism: The molecule can exist in dynamic equilibrium between its keto and enol forms. On standard C18 columns at ambient temperature, the rate of interconversion is often similar to the chromatographic timescale, resulting in peak tailing or split peaks that ruin integration accuracy.

The CAD Advantage

Charged Aerosol Detection (CAD) is a mass-sensitive technique. The HPLC eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas[3]. The resulting signal is directly proportional to the mass of the analyte, completely independent of the molecule's optical properties. This provides a uniform response factor , allowing for accurate mass balance and purity quantification even when reference standards for unknown impurities are unavailable[4].

HPLC_Method_Comparison Sample Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (Target Analyte) Challenge Analytical Challenge: Weak Chromophore & Tautomerism Sample->Challenge UV_Branch Traditional RP-HPLC-UV (210 nm) Challenge->UV_Branch Standard Protocol CAD_Branch Optimized RP-HPLC-CAD (Mass-Sensitive) Challenge->CAD_Branch Proposed Protocol UV_Outcome Signal Distortion Matrix Interference UV_Branch->UV_Outcome CAD_Outcome Uniform Response High Sensitivity CAD_Branch->CAD_Outcome Validation ICH Q2(R2) Lifecycle Validation (Log-Log Linearity, Specificity, Accuracy) UV_Outcome->Validation CAD_Outcome->Validation

Fig 1: Methodological decision tree for EOCP purity assessment comparing UV and CAD workflows.

Experimental Protocols: A Self-Validating System

To ensure a rigorous comparison, both detectors were connected in series (UV followed by CAD) to analyze the exact same chromatographic band.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Milli-Q Water.

  • Standard/Sample Prep: Accurately weigh 10.0 mg of EOCP into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL concentration.

  • System Suitability Solution: Spike the EOCP sample with 0.1% (w/w) of a known aliphatic impurity (e.g., cyclopentanone derivative) to verify resolution and detector sensitivity.

Phase 2: Chromatographic Separation (Causality-Driven Choices)

  • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

    • Why Phenyl-Hexyl? The π−π interactions offer orthogonal selectivity to C18, effectively resolving structurally similar cyclopentyl impurities.

  • Column Temperature: 40°C.

    • Why 40°C? Elevated temperature increases the kinetic energy of the system, coalescing the keto-enol tautomers into a single, sharp chromatographic peak.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B (0-2 min) 95% B (15 min) 95% B (18 min) 5% B (18.1-25 min).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Phase 3: Detection Parameters

  • UV Detector: Wavelength set to 210 nm (Bandwidth 4 nm).

  • CAD Settings: Evaporation temperature set to 35°C (optimized for semi-volatile EOCP)[5]; Nitrogen pressure at 35 psi; Data collection rate at 10 Hz; Filter constant at 3.6s.

ICH Q2(R2) Method Validation & Performance Comparison

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach and robustness in analytical procedure validation[2][6]. The table below summarizes the validation data, highlighting the stark contrast in performance between the two detection methods.

Validation ParameterICH Q2(R2) CriteriaRP-HPLC-UV (210 nm)RP-HPLC-CAD
Specificity Resolution ( Rs​ ) > 1.5 Rs​ = 1.2 (Co-elution with matrix) Rs​ > 2.5 (Clear baseline)
Linearity R2≥0.99 over range R2 = 0.991 (Linear model) R2 = 0.999 (Log-Log transformed)
Limit of Detection (LOD) S/N 345.0 ng1.5 ng
Limit of Quantitation (LOQ) S/N 10135.0 ng5.0 ng
Accuracy (Recovery) 98.0% - 102.0%93.4% (Fails mass balance)99.8% (Uniform response)
Precision (% RSD) 2.0% (n=6)3.1% (Fails due to baseline drift)0.8% (Passes)
Discussion of Validation Results

1. Linearity and the Log-Log Transformation: Unlike the Beer-Lambert law governing UV absorbance, CAD response is based on the surface area of dried particles, which scales non-linearly with analyte mass[3]. Therefore, ICH Q2(R2) guidelines permit the use of appropriate mathematical transformations. By applying a log-log calibration model ( log(Area)=b⋅log(Concentration)+a ), the CAD method achieved an exceptional R2 of 0.999, proving its quantitative reliability[6].

2. Specificity and Baseline Stability: At 210 nm, the increasing concentration of acetonitrile during the gradient causes a severe upward baseline drift in the UV trace, masking trace impurities. The CAD, operating independently of optical properties, maintains a perfectly flat baseline, allowing for a Signal-to-Noise (S/N) ratio that yields an LOD of 1.5 ng—a 30-fold improvement over UV.

3. Accuracy and Mass Balance: Because EOCP impurities often lack chromophores (e.g., unreacted aliphatic starting materials), UV detection fundamentally fails to account for them, leading to an artificially inflated purity score (poor mass balance). CAD's uniform response factor ensures that all non-volatile impurities are detected proportionally to their mass, resulting in a true 99.8% recovery rate[4].

Conclusion

For the purity assessment of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, traditional RP-HPLC-UV is analytically insufficient. The lack of a strong chromophore and the presence of keto-enol tautomerism create a perfect storm for inaccurate quantitation.

By migrating to an RP-HPLC-CAD platform utilizing a Phenyl-Hexyl column at elevated temperatures, laboratories can establish a self-validating, ICH Q2(R2)-compliant method. This approach not only guarantees the detection of hidden, non-chromophoric impurities but also ensures a uniform mass response, ultimately safeguarding the integrity of downstream drug development processes.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate proper disposal procedures

Standard Operating Procedure: Advanced Disposal Logistics for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate In pharmaceutical synthesis and drug development, handling bulk drug intermediates like Ethyl 2-oxo-3-(2-oxocyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Advanced Disposal Logistics for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

In pharmaceutical synthesis and drug development, handling bulk drug intermediates like Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate requires rigorous safety and logistical planning. As a dicarbonyl compound containing both ketone and ester functional groups, its disposal must be managed with precision to prevent environmental contamination, mitigate fire hazards, and ensure compliance with institutional and federal waste management protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers and Environmental Health and Safety (EHS) professionals with a scientifically grounded, step-by-step operational plan.

Chemical Profile & Causality in Waste Management

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated. Disposal is not a one-size-fits-all process; it is dictated by the physicochemical properties of the molecule.

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate is a non-halogenated organic compound[1]. Because it lacks halogens (such as fluorine, chlorine, bromine, or iodine), it must be strictly segregated from halogenated waste streams[2]. Mixing non-halogenated esters with halogenated waste can lead to the formation of highly toxic dioxins during commercial incineration and significantly increases disposal costs for the laboratory[3]. Furthermore, as an organic ester and ketone, it poses flammability and volatility risks, necessitating handling exclusively within well-ventilated fume hoods[2].

Table 1: Physicochemical Properties Dictating Disposal Logistics

PropertyValueDisposal Implication
CAS Number 175157-15-0Required for accurate EHS waste manifesting and tracking[1].
Molecular Formula C10H14O4Non-halogenated; must route to standard organic waste streams[1].
Molecular Weight 198.22 g/mol Moderate volatility; requires fume hood handling to prevent inhalation[1].
Functional Groups Ketone, EsterCombustible; keep away from strong oxidizers in the waste cabinet[2].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure has been executed safely and correctly, building a fail-safe into your daily laboratory operations.

Protocol A: Liquid Waste Management (Routine Disposal)

Objective: Safely transfer spent or excess liquid intermediate into the institutional waste stream.

  • Segregation & Preparation: Select a waste carboy explicitly designated and labeled for "Non-Halogenated Organic Waste"[3].

    • Causality: Introducing this chemical into an acid/base or halogenated container can cause dangerous exothermic reactions.

  • Transfer: Operating inside a certified chemical fume hood, use a chemically compatible funnel (e.g., PTFE or HDPE) to slowly pour the liquid into the waste carboy[2].

  • Validation (The 15-Minute Rule): After transfer, do not immediately seal the carboy tightly. Cap it loosely for 15 minutes and observe for any gas evolution or heat generation.

    • Causality: This self-validating step ensures that if an accidental cross-contamination occurred, pressure will not build up and rupture the container.

  • Storage: Once validated as stable, seal the cap tightly and store the carboy in a designated flammable safety cabinet until EHS collection[2]. Never dispose of organic substances down laboratory drains[2][4].

Protocol B: Spill Response and Solidification

Objective: Manage accidental releases safely without creating secondary hazards.

  • Containment: For spills, immediately isolate the area and ensure all ignition sources are removed[2].

  • Absorption: Apply an inert, non-combustible absorbent such as vermiculite, perlite, or commercial spill-control clay over the spill[5].

    • Causality: Avoid using paper towels for larger quantities (>50 mL). Paper towels increase the fire risk when placed in solid waste bins, whereas inert clay mitigates flammability.

  • Validation: Visually inspect the absorbent boundary. The system is validated when no free-flowing liquid remains at the edges and the clay is uniformly saturated.

  • Collection & Labeling: Sweep the absorbed mixture using non-sparking tools, place it into a sealable solid hazardous waste container, and label it as "Solid Waste Contaminated with Organic Ester"[5].

Protocol C: Empty Container Decontamination

Objective: Reclassify a hazardous container into standard laboratory trash.

  • Assessment: Visually verify the container is completely empty of pourable liquid[6].

  • Triple Rinsing: Rinse the container three times with a small volume of a compatible solvent (e.g., acetone or ethanol). Collect all rinsate into the "Non-Halogenated Organic Waste" carboy[6].

    • Causality: Triple rinsing systematically dilutes and removes trace active pharmaceutical ingredients, legally converting the container from hazardous waste to non-hazardous trash[6].

  • Validation: Inspect the final (third) rinsate. It must be completely clear and colorless, validating the total removal of the intermediate.

  • Defacing & Disposal: Completely deface or remove the original chemical label, remove the cap, and discard the clean bottle in standard glass or plastic recycling/trash bins[6].

Visualizing the Disposal Workflow

To streamline laboratory operations, the following decision matrix outlines the logistical pathways for handling this compound based on its physical state at the time of disposal.

DisposalWorkflow Start Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Waste Generation Decision Waste Category? Start->Decision Liquid Liquid Bulk Decision->Liquid Excess/Spent Spill Spill / Contaminated Material Decision->Spill Accidental Release Container Empty Container Decision->Container Depleted LiquidDisp Non-Halogenated Organic Waste Stream Liquid->LiquidDisp SpillDisp Absorb (Vermiculite) Solid Waste Stream Spill->SpillDisp ContDisp Triple Rinse Deface Label -> Trash Container->ContDisp Incineration Licensed Commercial Incineration LiquidDisp->Incineration SpillDisp->Incineration

Fig 1: Decision matrix for Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate disposal.

Regulatory Compliance & EHS Documentation

Trust in laboratory safety is built on meticulous documentation. When preparing this chemical for EHS pickup, ensure the waste manifest lists the full chemical name: "Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate." Do not use shorthand or structural abbreviations. Accurate documentation ensures that commercial waste contractors can safely route the material for high-temperature incineration, which is the standard, EPA-compliant end-of-life treatment for complex organic esters[3][4].

References

  • HSCPrep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry." HSCPrep. [Link]

  • Chemtalk. "Ester Disposal - #1 Science Forum For Lab Technicians." Chemtalk Australia. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." PTB Guidelines. [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison Environment, Health & Safety. [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational Health & Safety.[Link]

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Handling

Personal protective equipment for handling Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

A Researcher's Guide to Safely Handling Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate. This document is structured to provide a deep, technical understanding of the necessary precautions, handling protocols, and disposal methods, ensuring both personal safety and experimental integrity. The following recommendations are synthesized from safety data for structurally similar keto esters, establishing a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment: An Evidence-Based Approach

  • Skin and Eye Irritation : Direct contact may cause irritation.[1][2]

  • Respiratory Irritation : Inhalation of vapors or aerosols may lead to respiratory discomfort.[3][4]

  • Combustibility : Similar keto esters are classified as combustible liquids, meaning they can ignite when exposed to a heat source.[5]

Given these potential hazards, a cautious and well-planned approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a well-ventilated area
Large-Scale Operations or Potential for Splashing Chemical safety goggles or a face shield[6][7]Butyl or Viton gloves for extended contact[8]Chemical-resistant apron over a lab coatRequired if ventilation is inadequate or if aerosols are generated
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl)Chemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges

The Rationale Behind Glove Selection : The choice of glove material is crucial. While nitrile gloves offer good protection for incidental contact, for more prolonged handling or in the event of a spill, materials like Butyl or Viton are recommended due to their superior resistance to a broader range of organic compounds, including ketones and esters.[8]

Operational Protocols: Ensuring a Safe Workflow

Adherence to a strict operational protocol is essential for minimizing risk.

Handling Procedures
  • Ventilation is Key : Always handle Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate in a well-ventilated area, preferably within a chemical fume hood.[1][9][10] This minimizes the concentration of potentially harmful vapors in your breathing zone.

  • Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory.[3][9] Avoid breathing in vapors or aerosols.[11]

  • Preventing Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[9][10] In the event of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][12][13]

  • Safe Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][9][14] Keep it away from heat, sparks, and open flames.[2][5]

  • Cleanliness and Hygiene : Wash your hands thoroughly with soap and water after handling the chemical.[3][9] Contaminated clothing should be removed immediately and laundered before reuse.[11][14]

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the recommended workflow for managing a chemical spill.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Isolate Isolate the Spill Area Alert->Isolate Immediately Ventilate Ensure Adequate Ventilation Isolate->Ventilate Assess Assess Spill Size & Hazard Ventilate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Inert Material Don_PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect and Place in a Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A workflow diagram for responding to a chemical spill.

For minor spills, you can absorb the material with sand, earth, or another non-combustible absorbent material.[9][11] For major spills, it is crucial to evacuate the area and alert emergency services.[9]

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is not just a regulatory requirement but also an ethical responsibility.

  • Waste Collection : All waste materials, including the spilled substance, absorbent materials, and contaminated PPE, should be collected in a suitable, labeled container for hazardous waste.[9][14]

  • Professional Disposal : The disposal of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate should be entrusted to a licensed and reputable waste disposal company.[10][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

  • Container Decontamination : Before recycling or reconditioning any containers that held this chemical, they should be triple-rinsed or subjected to an equivalent decontamination procedure.[14]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate.

References

  • NextSDS. (n.d.). ETHYL 2-OXO-3-(2-OXOCYCLOPENTYL)PROPANOATE — Chemical Substance Information.
  • Apollo Scientific. (2023, July 10). Ethyl 2-oxocyclopentanecarboxylate.
  • PPE. (n.d.). Polyco Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • Polyco Healthine. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Ethyl 2-oxocyclopentanecarboxylate.
  • Tokyo Chemical Industry. (2025, October 15). SAFETY DATA SHEET - Ethyl 2-Oxocyclopentaneacetate.
  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
  • IWATSU. (2023, May 24). SAFETY DATA SHEET.
  • University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Propanoicacid,2-formyl-3-oxo-,ethylester.
  • Apollo Scientific. (2022, September 16). Ethyl 2-oxo-3-(triphenylphosphoranylidene)propanoate.
  • Chemical Bull. (2025, September 23). Material Safety Data Sheet (MSDS) - Ethyl Propionate.
  • ECHEMI. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate SDS, 24922-02-9 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate.
  • KOKEN LTD. (n.d.). Protective Clothes, Ear Protective Devices, Faceshields, etc..
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2026, February 13). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2024, March 25). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2024, September 18). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2025, May 2). SAFETY DATA SHEET.

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